N-(propanoic acid)-N-bis(m-PEG12)
Description
Properties
IUPAC Name |
3-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H107NO26/c1-57-9-11-61-17-19-65-25-27-69-33-35-73-41-43-77-49-51-79-47-45-75-39-37-71-31-29-67-23-21-63-15-13-59-7-5-54(4-3-53(55)56)6-8-60-14-16-64-22-24-68-30-32-72-38-40-76-46-48-80-52-50-78-44-42-74-36-34-70-28-26-66-20-18-62-12-10-58-2/h3-52H2,1-2H3,(H,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMSNTWFRRZUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCC(=O)O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H107NO26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1174.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis pathway for N-(propanoic acid)-N-bis(m-PEG12)
An in-depth technical guide on the synthesis of N-(propanoic acid)-N-bis(m-PEG12), a bifunctional crosslinker with discrete PEG units, is detailed below. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
N-(propanoic acid)-N-bis(m-PEG12) is a specialized chemical entity featuring a central propanoic acid core to which two discrete methoxy-terminated polyethylene (B3416737) glycol (mPEG) chains of 12 ethylene (B1197577) glycol units are attached. This structure offers a unique combination of hydrophilicity, biocompatibility, and a reactive carboxylic acid handle. These properties make it a valuable tool in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs), where precise control over linker length and composition is crucial.
This document outlines a robust and reproducible two-step synthetic pathway for N-(propanoic acid)-N-bis(m-PEG12), starting from commercially available materials. The synthesis involves an initial protection of the carboxylic acid of β-alanine, followed by a nucleophilic substitution reaction with a tosylated mPEG12 derivative, and concluding with a deprotection step to yield the final product.
Synthesis Pathway Overview
The synthesis of N-(propanoic acid)-N-bis(m-PEG12) is accomplished through a two-step process. The first step involves the esterification of β-alanine to protect the carboxylic acid functional group. This is followed by the N-alkylation of the protected β-alanine with two equivalents of a tosylated mPEG12, which introduces the two PEG chains. The final step is the hydrolysis of the ester to deprotect the carboxylic acid, yielding the desired product.
Caption: Proposed synthesis pathway for N-(propanoic acid)-N-bis(m-PEG12).
Experimental Protocols
Step 1: Synthesis of N-Boc-β-alanine tert-butyl ester
This step involves the protection of both the amine and carboxylic acid functionalities of β-alanine to prevent unwanted side reactions in the subsequent N-alkylation step.
Methodology:
-
β-Alanine is dissolved in a mixture of tert-butanol and dichloromethane (B109758) (DCM).
-
Di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added to the solution.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield N-Boc-β-alanine tert-butyl ester as a white solid.
| Reagent/Solvent | Molar Ratio | Role |
| β-Alanine | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate | 2.2 | Protecting Agent |
| 4-Dimethylaminopyridine | 0.1 | Catalyst |
| tert-Butanol/DCM | - | Solvent |
Step 2: Synthesis of N,N-bis(m-PEG12)-N-Boc-β-alanine tert-butyl ester
In this key step, the two mPEG12 chains are attached to the nitrogen atom of the protected β-alanine via a nucleophilic substitution reaction.
Methodology:
-
N-Boc-β-alanine tert-butyl ester is dissolved in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium hydride (NaH) is added portion-wise to the solution at 0 °C to deprotonate the amine, forming a sodium amide intermediate.
-
A solution of mPEG12-tosylate in anhydrous DMF is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by high-performance liquid chromatography (HPLC).
-
The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to afford the bis-PEGylated intermediate.
| Reagent/Solvent | Molar Ratio | Role |
| N-Boc-β-alanine tert-butyl ester | 1.0 | Substrate |
| mPEG12-Tosylate | 2.1 | Alkylating Agent |
| Sodium Hydride (NaH) | 2.5 | Base |
| Anhydrous DMF | - | Solvent |
Step 3: Synthesis of N-(propanoic acid)-N-bis(m-PEG12) (Final Product)
The final step involves the simultaneous removal of the Boc and tert-butyl ester protecting groups under acidic conditions to yield the target molecule.
Methodology:
-
The N,N-bis(m-PEG12)-N-Boc-β-alanine tert-butyl ester is dissolved in DCM.
-
Trifluoroacetic acid (TFA) is added to the solution, and the mixture is stirred at room temperature.[1]
-
The progress of the deprotection is monitored by HPLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The crude product is purified by preparative reverse-phase HPLC to yield N-(propanoic acid)-N-bis(m-PEG12) as a viscous oil or waxy solid.
| Reagent/Solvent | Volume Ratio | Role |
| Bis-PEGylated Intermediate | - | Substrate |
| Dichloromethane (DCM) | - | Solvent |
| Trifluoroacetic Acid (TFA) | 1:1 with DCM | Deprotecting Agent |
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis.
| Step | Product | Theoretical Yield | Expected Yield (%) | Purity (by HPLC) |
| 1 | N-Boc-β-alanine tert-butyl ester | Varies with scale | 85-95% | >98% |
| 2 | N,N-bis(m-PEG12)-N-Boc-β-alanine tert-butyl ester | Varies with scale | 60-75% | >95% |
| 3 | N-(propanoic acid)-N-bis(m-PEG12) | Varies with scale | 90-98% | >99% |
Logical Workflow for Synthesis and Characterization
The overall workflow, from starting materials to the final, characterized product, is illustrated below. This includes the synthesis steps and the analytical techniques used to confirm the identity and purity of the intermediates and the final product.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the production of high-purity N-(propanoic acid)-N-bis(m-PEG12). The use of protecting groups ensures a controlled reaction, and the purification methods described yield a product suitable for demanding applications in drug development and bioconjugation. The analytical techniques outlined are essential for verifying the structure and purity of the final compound, ensuring its quality and performance in subsequent research and development activities.
References
N-(propanoic acid)-N-bis(m-PEG12) molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(propanoic acid)-N-bis(m-PEG12), a branched polyethylene (B3416737) glycol (PEG)-based linker utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the physicochemical properties of N-(propanoic acid)-N-bis(m-PEG12), provides a representative experimental protocol for its application in PROTAC synthesis, and illustrates the underlying scientific principles through logical and mechanistic diagrams.
Physicochemical Properties
N-(propanoic acid)-N-bis(m-PEG12) is a heterobifunctional linker featuring a carboxylic acid group for conjugation and two methoxy-terminated PEG12 chains. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
| Property | Value | Citation(s) |
| Molecular Weight | 1174.41 g/mol | [1][2] |
| Chemical Formula | C₅₃H₁₀₇NO₂₆ | [1][3] |
| CAS Number | 2353410-16-7 | [3] |
| Appearance | Solid or viscous liquid | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO and other organic solvents |
Role in PROTAC Technology
N-(propanoic acid)-N-bis(m-PEG12) serves as a flexible linker in the modular design of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and composition are critical for the proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome. The branched nature of this particular linker can influence the spatial orientation of the bound proteins.
Representative Experimental Protocol: PROTAC Synthesis
While a specific protocol detailing the use of N-(propanoic acid)-N-bis(m-PEG12) is not publicly available, the following is a representative procedure for the synthesis of a PROTAC via amide bond formation, a common method for conjugating carboxylic acid-containing linkers.
Objective: To synthesize a PROTAC by coupling an amine-functionalized E3 ligase ligand to N-(propanoic acid)-N-bis(m-PEG12), followed by conjugation to a target protein ligand.
Materials:
-
N-(propanoic acid)-N-bis(m-PEG12)
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)
-
Target protein ligand with a suitable functional group for coupling (e.g., an amine or hydroxyl group)
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Tertiary base (e.g., DIPEA or triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Analytical and preparative HPLC
-
Mass spectrometer (e.g., LC-MS)
-
NMR spectrometer
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a tertiary base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling to the E3 Ligase Ligand:
-
To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification of the Linker-Ligand Intermediate:
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified linker-E3 ligase ligand conjugate.
-
-
Deprotection (if necessary):
-
If the target protein ligand or the linker-E3 ligase conjugate contains protecting groups, perform a deprotection step according to the appropriate chemical procedure.
-
-
Final Coupling to the Target Protein Ligand:
-
Repeat the activation and coupling steps (1 and 2) using the purified linker-E3 ligase ligand conjugate and the target protein ligand.
-
The choice of coupling chemistry will depend on the functional groups present on the target protein ligand.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Visualizations
The following diagrams illustrate the general workflow for PROTAC synthesis and the mechanism of action of PROTACs.
Caption: A logical workflow for the synthesis of a PROTAC molecule.
References
- 1. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to Branched PEG Linkers for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering these two components. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linker architectures, branched polyethylene (B3416737) glycol (PEG) linkers are gaining prominence, offering unique advantages in the rational design of next-generation protein degraders. This guide provides a comprehensive overview of branched PEG linkers in PROTAC development, covering their synthesis, benefits, and impact on PROTAC performance, supported by quantitative data and detailed experimental protocols.
The Rationale for Branched PEG Linkers in PROTACs
While linear PEG linkers are widely employed to enhance the solubility and optimize the spacing of PROTACs, branched PEG linkers introduce a new dimension to PROTAC design. These linkers, often utilized in the construction of trivalent PROTACs, can simultaneously engage multiple binding sites on a target protein or even recruit multiple E3 ligases. This multivalent binding can lead to:
-
Enhanced Avidity and Cooperativity: By binding to multiple sites on a target protein, trivalent PROTACs with branched linkers can exhibit significantly increased binding affinity (avidity), leading to more stable ternary complex formation. This enhanced stability can translate to more efficient ubiquitination and subsequent degradation of the target protein.[1][2]
-
Improved Degradation Efficacy: The increased avidity and positive cooperativity in ternary complex formation often result in lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax).[3][4]
-
Overcoming Resistance: In some cases, targeting multiple domains of a protein or different members of a protein family can be a strategy to overcome resistance mechanisms that may arise from mutations in a single binding site.
-
Favorable Pharmacokinetics: While the increased molecular weight of trivalent PROTACs might be a concern, studies have shown that they can maintain good cell permeability and exhibit favorable in vivo pharmacokinetic profiles.[1][5]
A prime example of the successful application of a branched linker is in the development of the trivalent PROTAC, SIM1. This molecule incorporates a bivalent bromo and extra terminal (BET) inhibitor and a von Hippel-Lindau (VHL) E3 ligase ligand, tethered via a branched linker. SIM1 has demonstrated low picomolar degradation of BET proteins and has shown more sustained and higher degradation efficacy compared to its bivalent counterparts.[1][2][6]
Quantitative Data on PROTACs with Branched Linkers
The following tables summarize key quantitative data for trivalent PROTACs utilizing branched linkers, comparing their performance to bivalent counterparts where available.
| PROTAC | Target Protein(s) | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SIM1 | BRD2, BRD3, BRD4 | VHL | Branched | BRD2: <1 | >95 | HEK293 | [1][4] |
| BRD3: ~5 | >95 | HEK293 | [1][4] | ||||
| BRD4: ~10 | >95 | HEK293 | [1][4] | ||||
| MZ1 (bivalent) | BRD4 | VHL | Linear PEG | ~25 | ~90 | HEK293 | [4] |
| ARV-771 (bivalent) | BETs | VHL | Linear | - | - | - | [6] |
| RC-3 (covalent) | BTK | CRBN | Linear PEG | ~10 | >90 | Mino | [7][8] |
| IR-2 (covalent) | BTK | CRBN | Linear PEG | ~20 | >90 | Mino | [7][8] |
| PROTAC | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Species | Reference |
| SIM1 | IV | 1 | ~1500 | ~3.5 | ~4000 | Mouse | [1] |
| SIM1 | SC | 5 | ~500 | ~6 | ~5000 | Mouse | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of branched PEG linkers and PROTACs, as well as for their in vitro and in vivo evaluation.
Synthesis of Branched PEG Linkers and Trivalent PROTACs
The synthesis of trivalent PROTACs typically involves the preparation of a trifunctional core to which the POI ligands and the E3 ligase ligand are attached.
Protocol 1: Synthesis of a Trifunctional Oligoethyleneglycol-Amine Linker [9]
This protocol describes a convergent synthesis of a trifunctional oligo(ethylene glycol) (OEG) amine linker.
-
Synthesis of Bifunctional OEG-Azide Precursor: Start with a commercially available bifunctional OEG derivative (e.g., di-tosylated OEG). Convert both hydroxyl groups to azides using sodium azide (B81097).
-
Reductive Coupling: Perform a reductive coupling of the primary azide to the bifunctional OEG-azide precursor to form a symmetrical dialkylamine with two homo-functional end chain groups and a central nitrogen atom. This can be achieved using a reducing agent like triphenylphosphine (B44618) followed by hydrolysis.
-
Purification: Purify the resulting trifunctional OEG-amine linker using column chromatography.
Protocol 2: Solid-Phase Synthesis of PROTACs [10][11][12][13]
Solid-phase synthesis offers a streamlined approach for the rapid synthesis of PROTAC libraries.
-
Resin Preparation: Swell an appropriate resin (e.g., aminomethylated polystyrene resin) in a suitable solvent like dimethylformamide (DMF).
-
Immobilization of First Ligand: Couple the first ligand (either the POI or E3 ligase ligand) with a carboxylic acid functionality to the resin using standard peptide coupling reagents like HATU and DIPEA.
-
Linker Attachment: Attach a bifunctional or trifunctional PEG linker to the immobilized ligand. For a trivalent PROTAC, a branched linker with an orthogonal protecting group on one arm would be used.
-
Coupling of Second (and Third) Ligand(s): Deprotect the free end(s) of the linker and couple the second (and third) ligand(s) using appropriate coupling chemistry (e.g., amide bond formation or click chemistry).
-
Cleavage and Purification: Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based) and purify by preparative HPLC.
In Vitro Evaluation of PROTAC Activity
Protocol 3: Western Blotting for Protein Degradation [5][12][14][15][16]
This is a standard method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation [1][13][15][17][18][19][20][21]
Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC (and a proteasome inhibitor like MG132 to stabilize the complex) and lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or a tag on the E3 ligase) to pull down the E3 ligase and any interacting proteins. Protein A/G beads are used to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Assessment of Physicochemical Properties
Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA) [10][22][23][24]
PAMPA is a high-throughput assay to assess the passive permeability of a compound.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate (donor compartment) is placed in a plate containing buffer (acceptor compartment). The PROTAC solution is added to the donor wells.
-
Incubation: The plate sandwich is incubated for a set period (e.g., 16-24 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
Protocol 6: Caco-2 Permeability Assay [2][9][17][25][26]
This cell-based assay provides a more physiologically relevant measure of intestinal permeability, including active transport and efflux.
-
Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell plates and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.
-
Papp and Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is determined to assess whether the compound is a substrate for efflux transporters.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Western Blot for Protein Degradation
Caption: Step-by-step workflow for Western blot analysis.
Logical Relationship: Advantages of Branched PEG Linkers
Caption: Interplay of factors contributing to the efficacy of branched linkers.
Conclusion
Branched PEG linkers represent a significant advancement in PROTAC design, enabling the development of multivalent degraders with enhanced potency and efficacy. The ability to engage multiple binding sites on a target protein leads to increased avidity and cooperativity, resulting in more stable and productive ternary complexes. While the synthesis of these more complex molecules requires careful planning and execution, the potential benefits in terms of improved degradation profiles and favorable drug-like properties make them a compelling strategy for tackling challenging drug targets. As our understanding of the structure-activity relationships of branched linkers continues to grow, we can expect to see the emergence of even more sophisticated and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. origene.com [origene.com]
- 13. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. Permeability Assay - Profacgen [profacgen.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 26. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Strategic Imperative of PEGylation in PROTAC Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is far more than an inert spacer; its chemical composition, length, and flexibility are critical determinants of a PROTAC's efficacy and drug-like properties. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, has become a cornerstone of modern PROTAC design. This guide provides a comprehensive technical overview of the multifaceted role of PEGylation in PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PROTACs, due to their bifunctional nature, are often large molecules with molecular weights frequently exceeding the conventional "rule of five" for oral bioavailability. This can lead to significant challenges in achieving desirable physicochemical properties, particularly aqueous solubility and cell permeability.[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, introduce hydrophilicity and flexibility, directly addressing these liabilities.[3][4]
The primary advantages conferred by PEGylation in PROTAC linker design include:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats significantly improves the aqueous solubility of otherwise hydrophobic PROTAC molecules, which is crucial for administration and bioavailability.[2][3][5][6][7]
-
Modulated Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability. Their flexibility allows the PROTAC to adopt a more compact, globular conformation that can shield polar surface area, facilitating passage across the lipophilic cell membrane.[1] However, an optimal balance must be struck, as excessive PEGylation can negatively impact permeability.[1]
-
Optimized Ternary Complex Formation: The linker's length and flexibility are paramount for the successful formation of a productive ternary complex between the POI and the E3 ligase.[2][8] PEG linkers provide the necessary conformational freedom to allow the two proteins to adopt an orientation conducive to efficient ubiquitin transfer.[8][9]
-
Improved Pharmacokinetics: By modifying the overall physicochemical properties of the PROTAC, PEG linkers can influence its metabolic stability and pharmacokinetic profile.[9]
Quantitative Impact of PEGylation on PROTAC Properties
The length of the PEG linker is a critical parameter that is empirically optimized for each PROTAC system. The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on key PROTAC attributes.
Table 1: Effect of PEG Linker Length on Physicochemical Properties and Cellular Activity of a BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain (10 atoms) | 850 | 5.2 | < 1 | 0.5 | 50 | 85 |
| PROTAC B | 2 PEG units | 894 | 4.5 | 15 | 1.2 | 25 | 95 |
| PROTAC C | 4 PEG units | 982 | 3.8 | 55 | 2.5 | 10 | >98 |
| PROTAC D | 6 PEG units | 1070 | 3.1 | 120 | 1.8 | 30 | 90 |
| PROTAC E | 10 PEG units | 1246 | 1.7 | >200 | 0.9 | 80 | 75 |
Data is representative and compiled from various sources for illustrative purposes.[1][2][]
Table 2: Influence of Linker Type on Ternary Complex Stability and Degradation Efficacy
| PROTAC | Linker Type | Ternary Complex Cooperativity (α) | Ternary Complex K_D (nM) | Cellular Degradation DC50 (nM) |
| Compound X | Rigid Alkyl | 0.8 (Negative) | 250 | 150 |
| Compound Y | Flexible Alkyl | 1.5 (Slightly Positive) | 120 | 75 |
| Compound Z | Flexible PEG (4 units) | 5.2 (Strongly Positive) | 35 | 15 |
Data is representative and compiled from various sources for illustrative purposes.[8][11]
Visualizing the Role of PEGylated Linkers in PROTAC Function
The following diagrams, generated using the DOT language, illustrate key concepts related to PROTAC mechanism and the influence of the linker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(propanoic acid)-N-bis(m-PEG12) for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(propanoic acid)-N-bis(m-PEG12), a branched polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase.
This document details the core identifiers of N-(propanoic acid)-N-bis(m-PEG12), its role in PROTAC design, and provides detailed, representative experimental protocols for its application in PROTAC synthesis and characterization.
Core Identifiers and Physicochemical Properties
N-(propanoic acid)-N-bis(m-PEG12) is a heterobifunctional linker featuring a carboxylic acid for conjugation and two methoxy-terminated PEG12 chains. The branched structure and the length of the PEG chains impart specific physicochemical properties that can be advantageous in PROTAC design.
| Identifier | Value | Reference |
| CAS Number | 2353410-16-7 | [1] |
| Molecular Formula | C53H107NO26 | [1] |
| Molecular Weight | 1174.4 g/mol | [1] |
| Purity | Typically >96% | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
The long, hydrophilic PEG chains of N-(propanoic acid)-N-bis(m-PEG12) are intended to enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[2][3] The gauche effect of PEG-type linkers may also contribute to a higher proportion of folded conformations, which can be beneficial for cell permeability.
Role in PROTAC Design and Signaling Pathway
In the architecture of a PROTAC, the linker connects a ligand that binds to the target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the proteasome.
The branched nature of N-(propanoic acid)-N-bis(m-PEG12) provides a unique three-dimensional scaffold that can influence the orientation of the bound proteins. The extended PEG12 chains offer significant flexibility and a substantial reach, which can be crucial for bridging distant binding sites on the POI and the E3 ligase.
Below is a diagram illustrating the general mechanism of action for a PROTAC synthesized with a branched PEG linker like N-(propanoic acid)-N-bis(m-PEG12).
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
While specific experimental data for PROTACs utilizing N-(propanoic acid)-N-bis(m-PEG12) is not extensively published, the following sections provide detailed, representative protocols for its use in the synthesis and evaluation of a hypothetical PROTAC.
Synthesis of a Hypothetical PROTAC
This protocol describes the synthesis of a PROTAC where the carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12) is coupled to an amine-functionalized ligand for the target protein of interest (POI-NH2), followed by coupling to an E3 ligase ligand.
Materials:
-
N-(propanoic acid)-N-bis(m-PEG12)
-
POI-NH2 (amine-functionalized ligand for the target protein)
-
E3 Ligase Ligand-OH (hydroxyl-functionalized E3 ligase ligand)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Amide Coupling:
-
Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq) and POI-NH2 (1.0 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker conjugate.
-
-
Final PROTAC Assembly (Example with a hydroxyl-functionalized E3 ligase ligand):
-
The specific coupling chemistry for the second ligand will depend on its functional groups. For this example, we assume a reaction that can be adapted for the other end of the linker.
-
The following diagram outlines the general experimental workflow for the synthesis and purification of a PROTAC.
Caption: A generalized workflow for the synthesis and purification of a PROTAC molecule.
Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.[4][5]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
| Parameter | Description | Representative Value |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 10 - 100 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 90% |
Assessment of Ternary Complex Formation
The formation of a stable ternary complex is crucial for PROTAC activity. Several biophysical techniques can be used to characterize this interaction.[6][][8]
Example Method: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the E3 ligase on an SPR sensor chip.
-
Binding Analysis:
-
Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.
-
In a separate experiment, inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and the cooperativity of ternary complex formation.
| Assay | Parameter Measured | Representative Value |
| SPR | Binding affinity (KD) of PROTAC to E3 ligase | 50 nM |
| SPR | Binding affinity (KD) of the ternary complex | 5 nM |
| Cooperativity (α) | Enhancement of binding in the ternary complex | > 1 |
Conclusion
N-(propanoic acid)-N-bis(m-PEG12) is a valuable tool for the construction of PROTACs, offering a unique branched structure with long, flexible PEG chains. These features can be leveraged to optimize the physicochemical properties and biological activity of PROTACs. While specific data for this linker is limited in the public domain, the general principles of PROTAC design and the provided representative protocols offer a solid foundation for its application in the development of novel protein degraders. The successful development of a PROTAC requires careful optimization of all its components, with the linker playing a pivotal role in achieving the desired therapeutic outcome.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 三重複合体の形成 [promega.jp]
The Crucial Core: An In-depth Technical Guide to Bifunctional Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology lies the bifunctional linker, a critical component of Proteolysis Targeting Chimeras (PROTACs) that dictates the efficacy, selectivity, and overall success of these novel therapeutics. This guide provides a comprehensive technical overview of the core principles of bifunctional linkers, detailing their mechanism of action, classification, and the experimental methodologies used to evaluate their performance.
The Mechanism of Action: More Than Just a Spacer
Bifunctional linkers are the architectural bridge in PROTACs, connecting a ligand that binds to a protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[1] By bringing the POI and the E3 ligase into close proximity, the linker facilitates the formation of a ternary complex.[1] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the cell's proteasome.[2][3] The PROTAC is then released to engage another POI molecule, acting in a catalytic manner.[4]
The linker's role extends far beyond simply connecting the two ligands. Its length, composition, and rigidity profoundly influence the stability and geometry of the ternary complex, which are critical for efficient ubiquitination and subsequent degradation.[1][5]
Classification of Bifunctional Linkers
Bifunctional linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type has significant implications for a PROTAC's physicochemical properties and biological activity.
Flexible Linkers
Flexible linkers, predominantly composed of alkyl chains and polyethylene (B3416737) glycol (PEG) units, are the most common type used in PROTAC design.[1]
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational freedom, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[1] However, long alkyl chains can increase lipophilicity, potentially impacting solubility and cell permeability.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers enhance the hydrophilicity and solubility of PROTACs.[3] The ethylene (B1197577) glycol units can also participate in hydrogen bonding, potentially influencing ternary complex stability.[1]
Rigid Linkers
Rigid linkers incorporate cyclic structures, such as piperazine, piperidine, or triazole rings, to introduce conformational constraints.[3] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency.[3] Rigid linkers can also improve metabolic stability.[3]
"Smart" and Functional Linkers
Recent innovations have led to the development of linkers with functionalities beyond simple connection. These include:
-
Photoswitchable Linkers: Often containing azobenzene (B91143) moieties, these linkers can change between cis and trans isomers upon light exposure, allowing for spatiotemporal control of PROTAC activity.[2]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism for controlled activation of the PROTAC.[2]
Quantitative Analysis of Linker Performance
The efficacy of a bifunctional linker is quantitatively assessed by its impact on the degradation of the target protein. Key parameters include DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation).
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [3]
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [6]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [3]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | PROTAC A | Moderate |
| Rigid (Piperazine) | PROTAC B | High |
Table 4: Impact of Linker Composition on Cereblon (CRBN) Degradation [3]
| Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl Chain | Potent |
| PEG Chain | Weak |
Experimental Protocols
The evaluation of bifunctional linkers involves a series of key experiments to characterize their binding, ubiquitination-inducing, and degradation-promoting activities.
Ternary Complex Formation Assays
These assays are crucial to determine if the PROTAC can effectively bridge the POI and the E3 ligase.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters such as binding affinity (K D), enthalpy (ΔH), and stoichiometry (n).
-
Protocol:
-
Prepare solutions of the E3 ligase in the ITC cell and the PROTAC in the injection syringe.
-
Titrate the PROTAC into the E3 ligase solution and measure the heat changes.
-
To determine ternary complex affinity, pre-saturate the E3 ligase with the target protein in the cell before titrating the PROTAC.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[5]
-
-
-
Surface Plasmon Resonance (SPR): SPR monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.
-
Protocol:
-
Immobilize the E3 ligase on the sensor chip.
-
Flow a solution of the PROTAC over the surface to measure binary binding kinetics.
-
To analyze the ternary interaction, flow a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.[]
-
-
Ubiquitination Assays
These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.
-
In Vitro Ubiquitination Assay: This cell-free assay reconstitutes the ubiquitination cascade.
-
Protocol:
-
Incubate the purified POI, E3 ligase, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP with the PROTAC.
-
Stop the reaction and analyze the ubiquitination of the POI by Western blot using an anti-ubiquitin antibody.[6]
-
-
Protein Degradation Assays
The definitive test for a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
-
Western Blot Analysis: This is the most common method to quantify the reduction in target protein levels.
-
Protocol:
-
Treat cultured cells with varying concentrations of the PROTAC for a specific duration.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Quantify the band intensities to determine the DC₅₀ and Dₘₐₓ values.[4][8]
-
-
Conclusion
The bifunctional linker is a multifaceted and critical component in the design of effective PROTACs. Its length, composition, and rigidity are not mere structural features but key determinants of a PROTAC's ability to induce the formation of a productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, is paramount for the rational design and development of the next generation of targeted protein degraders. By moving beyond a trial-and-error approach to a more data-driven and mechanistically informed strategy, researchers can unlock the full therapeutic potential of this transformative technology.
References
- 1. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
The Strategic Role of N-(propanoic acid)-N-bis(m-PEG12) in PROTAC Design: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex formation between the POI and the E3 ligase.[2]
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and highly advantageous set of properties to PROTAC molecules. The inherent flexibility and hydrophilicity of the PEG chain directly address several major challenges in PROTAC development, which often involve large, complex molecules with poor solubility.[4]
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC design is overcoming the "molecular obesity" that can lead to poor aqueous solubility.[4] The ether oxygens within the PEG backbone of linkers like N-(propanoic acid)-N-bis(m-PEG12) can act as hydrogen bond acceptors, improving the overall solubility of the PROTAC molecule in physiological environments. This enhanced solubility is crucial for both in vitro assays and in vivo applications.
The branched nature of N-(propanoic acid)-N-bis(m-PEG12), featuring two PEG12 chains, provides a larger hydrophilic surface area compared to a linear PEG linker of equivalent molecular weight. This can further enhance solubility and potentially influence the molecule's conformational dynamics.
| Property | General Impact of PEG Linkers | Anticipated Contribution of N-(propanoic acid)-N-bis(m-PEG12) |
| Aqueous Solubility | Increased | Significant increase due to two hydrophilic PEG12 chains. |
| Cell Permeability | Modulated | The flexible PEG chains can shield the polar surface area of the PROTAC through conformational folding, potentially improving passive diffusion across the cell membrane. However, excessive length can also hinder uptake. The branched structure may adopt unique conformations that influence this balance. |
| Molecular Weight | Increased | The addition of the linker increases the overall molecular weight. |
| Flexibility | Increased | The long, flexible PEG chains allow for greater conformational freedom, which is crucial for achieving an optimal ternary complex geometry. |
Mechanism of Action: The Role of the Linker in Ternary Complex Formation
The primary mechanism of action of any PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The linker plays a pivotal role in this process. An optimally designed linker will orient the two binding ligands in a manner that maximizes the protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitin transfer and subsequent degradation of the target by the proteasome.
The N-(propanoic acid)-N-bis(m-PEG12) linker offers a significant degree of conformational flexibility due to its long, dual PEG chains. This flexibility allows the PROTAC to adopt a wide range of conformations, increasing the probability of achieving a productive ternary complex geometry, even when the binding pockets on the POI and E3 ligase are not perfectly aligned for direct interaction.
Below is a diagram illustrating the general mechanism of action of a PROTAC.
Experimental Protocols
While specific protocols for a PROTAC using N-(propanoic acid)-N-bis(m-PEG12) are not available, the following represents a generalized workflow for the synthesis and evaluation of a PEGylated PROTAC.
General Synthesis of a PEGylated PROTAC
The synthesis of a PROTAC is a multi-step process that involves the coupling of the POI ligand, the E3 ligase ligand, and the linker. The propanoic acid moiety of N-(propanoic acid)-N-bis(m-PEG12) provides a convenient handle for standard amide bond formation with an amine-functionalized ligand.
Step 1: Amide Coupling
-
Dissolve the amine-functionalized POI ligand (1 eq) and N-(propanoic acid)-N-bis(m-PEG12) (1.1 eq) in a suitable aprotic solvent such as DMF.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting POI-linker intermediate by flash chromatography or preparative HPLC.
Step 2: Second Coupling Reaction
-
The purified POI-linker intermediate is then coupled to the E3 ligase ligand. The specific chemistry will depend on the functional group present on the E3 ligase ligand. For example, if the E3 ligase ligand has a carboxylic acid, another amide coupling can be performed. Alternatively, click chemistry (e.g., CuAAC) can be employed if the moieties are appropriately functionalized with an azide (B81097) and an alkyne.
Western Blot Analysis for Protein Degradation
This is the standard method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Use a species-specific HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can then be calculated.
Data Presentation
The following table represents the type of quantitative data that would be generated to characterize a PROTAC synthesized with the N-(propanoic acid)-N-bis(m-PEG12) linker. The values presented are hypothetical and for illustrative purposes only.
| PROTAC Construct | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-1 | BRD4 | VHL | N-(propanoic acid)-N-bis(m-PEG12) | 25 | >95 | HeLa |
| Hypothetical PROTAC-2 | BTK | CRBN | N-(propanoic acid)-N-bis(m-PEG12) | 15 | >90 | Ramos |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway and how a PROTAC can intervene. For example, if the POI is a kinase involved in a cancer signaling pathway, its degradation will lead to the downregulation of that pathway.
Conclusion
While a specific PROTAC molecule utilizing the N-(propanoic acid)-N-bis(m-PEG12) linker has not been detailed in the public domain, the well-established principles of PROTAC design strongly suggest its utility. The dual PEG12 chains offer a unique combination of enhanced hydrophilicity and conformational flexibility. These properties are anticipated to improve the solubility and cell permeability of the resulting PROTAC, while also providing the necessary adaptability to facilitate the formation of a stable and productive ternary complex. The propanoic acid functional group allows for straightforward and versatile conjugation to various protein of interest ligands. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including branched PEG structures like N-(propanoic acid)-N-bis(m-PEG12), will be paramount in developing the next generation of highly potent and selective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Conjugating N-(propanoic acid)-N-bis(m-PEG12) to a Primary Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. This process can enhance solubility, increase in vivo half-life, and reduce immunogenicity.[1] N-(propanoic acid)-N-bis(m-PEG12) is a branched PEG reagent containing a terminal carboxylic acid group. This functional group can be covalently linked to primary amines (e.g., the ε-amine of lysine (B10760008) residues on a protein) through the formation of a stable amide bond. The most common and efficient method for this conjugation is the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3]
This document provides a detailed protocol for the conjugation of N-(propanoic acid)-N-bis(m-PEG12) to a primary amine-containing molecule, covering the reaction mechanism, a step-by-step experimental procedure, and methods for purification and analysis of the resulting conjugate.
Chemical Reaction Pathway
The conjugation process is typically performed as a two-step reaction to maximize efficiency and minimize side reactions.[2] First, the carboxylic acid group on the N-(propanoic acid)-N-bis(m-PEG12) is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed.[2] To prevent this and increase the yield, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[2][4]
Data Presentation: Key Reaction Parameters
The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, reaction time, and the molar ratios of the reactants. The optimal conditions can vary significantly depending on the specific properties of the amine-containing molecule.[1] The following table summarizes typical ranges for these parameters.
| Parameter | Activation Step (EDC/NHS) | Coupling Step (to Amine) | Notes and Considerations |
| pH | 4.5 - 6.0[5] | 7.2 - 8.5[5] | Activation is most efficient in a slightly acidic, non-amine, non-carboxylate buffer like MES.[4] The coupling reaction is more efficient at a slightly basic pH where the primary amine is deprotonated and more nucleophilic.[5] |
| Molar Ratio | EDC:PEG-COOH (2-50x excess)[6][7] NHS:EDC (1:1 to 2.5:1)[2][3] | PEG-NHS Ester:Amine (10-50x excess) | A molar excess of EDC and NHS is used to drive the activation reaction. The optimal ratio is substrate-dependent and requires empirical optimization. Too much EDC can lead to side products.[6] |
| Temperature | Room Temperature (20-25°C) | Room Temperature or 4°C | Most protocols recommend room temperature for both steps.[8][9] Performing the coupling step at 4°C overnight may be beneficial for sensitive proteins. |
| Reaction Time | 15 - 30 minutes[10] | 2 hours - Overnight[9] | The activation reaction is rapid. The NHS-ester intermediate has a limited half-life in aqueous solution (minutes to hours), so the amine should be added promptly after activation.[11] |
| Buffer | MES, HEPES (non-amine, non-carboxylate)[5] | PBS, HEPES, Borate[8] | Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete in the reaction.[8] |
Experimental Protocols
This protocol describes a general two-step method for conjugating N-(propanoic acid)-N-bis(m-PEG12) to a primary amine-containing protein.
Materials
-
N-(propanoic acid)-N-bis(m-PEG12)
-
Protein with primary amine(s) (e.g., in PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes (e.g., 10K MWCO for proteins)
-
Reaction tubes
-
Purification system (e.g., SEC or IEX chromatography)
Reagent Preparation
-
PEG Solution: Prepare a stock solution of N-(propanoic acid)-N-bis(m-PEG12) in a suitable solvent like DMSO or directly in the Activation Buffer.
-
Protein Solution: Prepare the protein in the Coupling Buffer at a known concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing amines (like Tris), exchange it into the Coupling Buffer using a desalting column or dialysis.
-
EDC/sulfo-NHS Solution: Immediately before use, weigh out EDC and sulfo-NHS and dissolve them in the Activation Buffer. These reagents hydrolyze quickly in aqueous solutions and should not be stored in solution.[10]
Conjugation Procedure
Step 1: Activation of N-(propanoic acid)-N-bis(m-PEG12)
-
In a reaction tube, combine the N-(propanoic acid)-N-bis(m-PEG12) solution with the freshly prepared EDC/sulfo-NHS solution in Activation Buffer.
-
Use a molar excess of EDC and sulfo-NHS relative to the PEG reagent as determined from optimization experiments (a starting point could be a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS).[2]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[10]
Step 2: Coupling to the Primary Amine
-
Add the activated PEG-NHS ester solution from Step 1 to the protein solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.5.
-
The molar ratio of the PEG reagent to the protein will determine the degree of PEGylation and should be optimized. A 20- to 50-fold molar excess of PEG is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[9]
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature. This will hydrolyze any unreacted PEG-NHS esters and block unreacted sites.[9]
Purification of the PEGylated Conjugate
Purification is critical to remove unreacted PEG, protein, and reaction byproducts. The choice of method depends on the size and properties of the conjugate.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated conjugate from the smaller unreacted protein and free PEG reagent.[12]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of native and PEGylated species, and even different degrees of PEGylation.[12]
-
Hydrophobic Interaction Chromatography (HIC): This can be used as a supplementary method to IEX for further purification.[12]
-
Ultrafiltration/Diafiltration: This membrane-based technique can be used to remove low molecular weight byproducts and excess PEG reagent.[12]
Analysis and Characterization
The success of the conjugation can be verified using several analytical techniques:
-
SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight, resulting in a band shift compared to the unconjugated protein.
-
HPLC (SEC or RP): Can be used to assess purity and quantify the amount of conjugated vs. unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides precise mass information to confirm the degree of PEGylation (the number of PEG chains attached per molecule).[13]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. encapsula.com [encapsula.com]
- 3. electrochemsci.org [electrochemsci.org]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for N-(propanoic acid)-N-bis(m-PEG12) in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely.[2] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[5] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the often large and hydrophobic PROTAC molecules.[6][7] The length and composition of the PEG linker are crucial parameters that require optimization for each specific target and E3 ligase pair.[3]
N-(propanoic acid)-N-bis(m-PEG12): A Branched PEG Linker for PROTAC Synthesis
N-(propanoic acid)-N-bis(m-PEG12) is a unique, branched PEG-based linker designed for PROTAC synthesis.[8][9][10] Its structure features a central nitrogen atom from which two methoxy-terminated PEG12 chains extend, and a propanoic acid functional group that provides a reactive handle for conjugation.[11][12]
Chemical Structure:
Key Features and Advantages:
-
Branched Architecture: The dual PEG chains may offer enhanced spatial exploration for optimal presentation of the warhead and E3 ligase ligand, potentially improving the efficiency of ternary complex formation.
-
Extended Length: The two PEG12 chains provide a significant linker length, which can be advantageous for spanning the distance between the binding sites on the POI and the E3 ligase.
-
Enhanced Hydrophilicity: The numerous ether oxygens in the PEG chains significantly increase the water solubility of the resulting PROTAC, which can improve its pharmacokinetic profile.[5]
-
Terminal Carboxylic Acid: The propanoic acid moiety provides a convenient point of attachment for coupling with amine-functionalized warheads or E3 ligase ligands via stable amide bond formation.[12]
Data Presentation: Impact of PEG Linker on PROTAC Activity
| PROTAC Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| SMARCA2/4 | VHL | PEG | 250-300 | 65-70 | [3] |
| BRD4 | CRBN | 0 PEG units | < 500 | - | [3] |
| BRD4 | CRBN | 1-2 PEG units | > 5000 | - | [3] |
| BRD4 | CRBN | 4-5 PEG units | < 500 | - | [3] |
Note: DC50 (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable with the PROTAC.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a hypothetical PROTAC using N-(propanoic acid)-N-bis(m-PEG12). This involves a standard amide coupling reaction.
Protocol 1: Amide Bond Formation with N-(propanoic acid)-N-bis(m-PEG12)
This protocol describes the coupling of an amine-functionalized warhead (Warhead-NH2) to the carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12). The resulting intermediate is then coupled to an amine-functionalized E3 ligase ligand (E3-Ligand-NH2).
Step 1: Coupling of Warhead-NH2 to N-(propanoic acid)-N-bis(m-PEG12)
Reagents and Materials:
-
N-(propanoic acid)-N-bis(m-PEG12)
-
Warhead-NH2 (with a free amine group)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Warhead-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-Linker intermediate.
Step 2: Synthesis of the Final PROTAC
This step assumes the Warhead-Linker intermediate has a second reactive site (e.g., a carboxylic acid revealed after a deprotection step, if applicable) to couple with an amine-functionalized E3 ligase ligand. For this example, we will assume the initial warhead also contained a protected carboxylic acid that is now deprotected to yield Warhead-Linker-COOH.
Reagents and Materials:
-
Warhead-Linker-COOH (from Step 1, after deprotection if necessary)
-
E3-Ligand-NH2 (e.g., pomalidomide (B1683931) or VHL ligand with a free amine)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Follow the procedure outlined in Step 1, using Warhead-Linker-COOH (1.0 eq) and E3-Ligand-NH2 (1.1 eq) as the coupling partners.
-
After the reaction is complete, as monitored by LC-MS, perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.
-
Characterize the final PROTAC by HRMS and NMR to confirm its identity and purity.
Mandatory Visualizations
PROTAC Mechanism of Action
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-(Propanoic acid)-N-bis(m-PEG12) | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PEG Acid | BroadPharm [broadpharm.com]
- 12. cenmed.com [cenmed.com]
Application Note: EDC/HATU Coupling Protocol for Amide Bond Formation with N-(propanoic acid)-N-bis(m-PEG12)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the efficient coupling of N-(propanoic acid)-N-bis(m-PEG12), a PEGylated carboxylic acid, to a primary or secondary amine using the EDC/HATU coupling system. This method is widely applicable for the synthesis of PEGylated bioconjugates, PROTACs, and other advanced drug delivery systems. The protocol outlines reagent stoichiometry, step-by-step experimental procedures, reaction monitoring, and purification strategies.
Introduction
Amide bond formation is a cornerstone of bioconjugation chemistry. For molecules functionalized with polyethylene (B3416737) glycol (PEG), such as N-(propanoic acid)-N-bis(m-PEG12), efficient and high-yield coupling is critical. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) offers a robust solution.[1][2][3][4] EDC activates the carboxylic acid, while HATU, an aminium salt, creates a highly reactive O-acylisourea active ester.[5][6] This minimizes side reactions and suppresses racemization, leading to cleaner products and higher yields, which is especially important when working with complex, sterically hindered, or sensitive molecules.[4][7][8] A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used as a proton scavenger to facilitate the reaction.[9]
Chemical Reaction Scheme
The overall reaction involves the activation of the carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12) by EDC and HATU, followed by nucleophilic attack from a primary or secondary amine (R-NH₂) to form a stable amide bond.
Caption: General scheme for EDC/HATU-mediated amide coupling.
Materials and Equipment
Reagents:
-
N-(propanoic acid)-N-bis(m-PEG12)
-
Amine coupling partner (primary or secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks and glass vials
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
LC-MS system for reaction monitoring
-
Flash chromatography system or HPLC for purification[]
Data Presentation: Reagent Stoichiometry
Proper stoichiometry is crucial for reaction success. The following table provides recommended molar ratios for the coupling reaction.
| Reagent | Molar Equivalents | Purpose |
| N-(propanoic acid)-N-bis(m-PEG12) | 1.0 | Limiting Reagent (Carboxylic Acid) |
| Amine Coupling Partner | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Carboxylic Acid Activator[11][12] |
| HATU | 1.2 - 1.5 | Coupling Additive, enhances rate[2] |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base[9] |
Experimental Protocol
This protocol describes a general procedure for a 0.1 mmol scale reaction. Adjust volumes and weights accordingly for different scales.
Step 1: Reagent Preparation
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Weigh N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq), HATU (1.2 eq), and the amine coupling partner (1.1 eq) into separate vials.
-
Prepare solutions of EDC·HCl (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.[13]
Step 2: Carboxylic Acid Activation
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(propanoic acid)-N-bis(m-PEG12) in anhydrous DMF (e.g., 2 mL).
-
Add the HATU to the solution and stir.
-
Add the EDC·HCl solution to the mixture.
-
Finally, add the DIPEA.[2] The solution may change color.
-
Allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.[2]
Step 3: Amide Coupling Reaction
-
Dissolve the amine coupling partner in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-18 hours.[2][13]
Step 4: Reaction Monitoring
-
To check via TLC, spot the starting material and the reaction mixture on a silica (B1680970) plate and elute with an appropriate solvent system (e.g., DCM/Methanol or EtOAc/Hexanes).
-
For LC-MS, dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile) and analyze for the consumption of starting materials and the formation of the desired product mass.
Step 5: Work-up and Extraction
-
Once the reaction is complete, quench by adding deionized water.
-
Dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Step 6: Purification
-
The crude product is typically purified using chromatographic techniques.
-
For PEGylated compounds, reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) are often effective methods.[][15][16]
-
Column chromatography on silica gel can also be used, though the polar nature of PEG chains may require polar mobile phases (e.g., DCM/Methanol gradients).
Experimental Workflow Diagram
Caption: Step-by-step workflow for EDC/HATU coupling.
Example Optimization Data
The following table shows representative data from hypothetical optimization experiments, demonstrating how reaction conditions can affect outcomes.
| Entry | Solvent | Base (eq.) | Time (h) | Conversion (%) (LC-MS) | Purity (%) (Crude) |
| 1 | DMF | DIPEA (2.0) | 4 | 85 | 75 |
| 2 | DMF | DIPEA (3.0) | 4 | >95 | 88 |
| 3 | DCM | DIPEA (3.0) | 4 | 60 | 55 |
| 4 | DMF | Triethylamine (3.0) | 4 | 90 | 80 |
| 5 | DMF | DIPEA (3.0) | 18 | >99 | 87 |
Disclaimer: This protocol is a general guideline. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific amine substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. peptide.com [peptide.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(propanoic acid)-N-bis(m-PEG12) in E3 Ligase Ligand Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[6][7]
N-(propanoic acid)-N-bis(m-PEG12) is a long-chain, flexible, and hydrophilic polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[8][9][10] Its extended PEG structure offers several advantages in PROTAC design, including:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large and complex structures. This can also favorably impact cell permeability.[11][12]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG12 chains provide the necessary reach and conformational freedom to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[13]
-
Reduced Non-Specific Binding: The PEG linker can shield the PROTAC from non-specific interactions, potentially leading to improved selectivity and reduced off-target effects.[14]
This document provides detailed application notes and protocols for the use of N-(propanoic acid)-N-bis(m-PEG12) in linking E3 ligase ligands for the development of novel PROTACs.
Physicochemical Properties of N-(propanoic acid)-N-bis(m-PEG12)
A clear understanding of the linker's properties is essential for rational PROTAC design.
| Property | Value | Reference |
| Molecular Formula | C53H107NO26 | |
| Molecular Weight | 1174.41 g/mol | |
| Appearance | White to off-white solid or viscous oil | - |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | - |
| Purity | >95% | |
| Storage | Store at -20°C for long-term stability | [10] |
Application: Synthesis of a Representative BRD4-Degrading PROTAC
To illustrate the application of N-(propanoic acid)-N-bis(m-PEG12), we describe the synthesis of a hypothetical PROTAC, "BRD4-PEG12-Pomalidomide," designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the Cereblon (CRBN) E3 ligase.
Signaling Pathway of BRD4 and Cereblon-Mediated Degradation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(Propanoic acid)-N-bis(m-PEG12) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. N-(Propanoic acid)-N-bis(m-PEG12) - Immunomart [immunomart.com]
- 4. n-(propanoic acid)-n-bis(m-peg-12) — TargetMol Chemicals [targetmol.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. N-(Propanoic acid)-N-bis(m-PEG12) | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Acid | BroadPharm [broadpharm.com]
Application Notes and Protocols for Amine Coupling Reactions with N-(propanoic acid)-N-bis(m-PEG12)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of N-(propanoic acid)-N-bis(m-PEG12), a branched polyethylene (B3416737) glycol (PEG) derivative, to amine-containing molecules. This process, commonly known as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecule drugs. The hydrophilic and flexible nature of the PEG chains can enhance solubility, increase stability, reduce immunogenicity, and prolong the circulation half-life of the conjugated molecule.[1][2]
The terminal carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12) requires activation to a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, to efficiently react with primary amines present on biomolecules (e.g., lysine (B10760008) residues and N-termini of proteins).[3][4][5] This document outlines the two-stage process: the activation of the PEG-acid and the subsequent conjugation to an amine-containing molecule.
Reaction Principle
The conjugation process involves two key steps:
-
Activation of the Carboxylic Acid: The terminal propanoic acid group of N-(propanoic acid)-N-bis(m-PEG12) is reacted with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester.[5][6]
-
Amine Coupling: The activated PEG-NHS ester readily reacts with primary amines on the target molecule in a nucleophilic substitution reaction to form a stable and irreversible amide bond, releasing NHS as a byproduct.[3][7] This reaction is typically performed in a neutral to slightly basic aqueous buffer (pH 7-9).[3][7]
Reaction Scheme
Caption: Two-stage reaction scheme for PEGylation.
Quantitative Data Summary
The following table summarizes the key reaction parameters for the activation and coupling steps. These are general guidelines and may require optimization for specific applications.
| Parameter | Stage 1: Activation | Stage 2: Coupling (Proteins) | Stage 2: Coupling (Small Molecules) |
| Molar Ratio | PEG-Acid : EDC : NHS = 1 : 1.5 : 1.5 | Activated PEG : Protein = 5-20 fold molar excess | Activated PEG : Amine = 1:1 to 2:1 |
| Solvent | Anhydrous DMF, DMSO, or DCM[8][9] | Amine-free buffer (e.g., PBS, HEPES, Borate)[10][11] | Anhydrous DMF, DMSO, DCM, or THF[10][12] |
| pH | N/A (Anhydrous) | 7.0 - 8.5[3][11] | N/A (Anhydrous, may add base)[12] |
| Temperature | Room Temperature[9] | Room Temperature or 4°C (on ice)[10][11] | Room Temperature |
| Reaction Time | 4 - 24 hours[9] | 30 minutes - 2 hours[10][12] | 3 - 24 hours[10][12] |
| Monitoring | TLC or LC-MS | SDS-PAGE, SEC-HPLC | TLC or LC-MS[10][12] |
| Quenching | N/A | 1 M Tris-HCl or Glycine[1][11] | N/A |
Experimental Protocols
Protocol 1: Activation of N-(propanoic acid)-N-bis(m-PEG12) with EDC/NHS
This protocol describes the synthesis of the amine-reactive N-(propanoic acid)-N-bis(m-PEG12)-NHS ester.
Materials:
-
N-(propanoic acid)-N-bis(m-PEG12)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]
-
N-Hydroxysuccinimide (NHS)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]
-
Anhydrous Diethyl Ether (for precipitation)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry round bottom flask, dissolve N-(propanoic acid)-N-bis(m-PEG12) in anhydrous DMF or DMSO under an inert atmosphere.
-
Reagent Addition: Add NHS (1.5 molar equivalents) and EDC (1.5 molar equivalents) to the PEG solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Precipitation and Purification: Precipitate the activated PEG-NHS ester by adding the concentrated reaction mixture dropwise to a beaker of cold, vigorously stirred diethyl ether. Collect the precipitate by filtration and wash it several times with cold diethyl ether.
-
Drying and Storage: Dry the resulting white powder under vacuum. The activated PEG-NHS ester is moisture-sensitive and should be stored at -20°C under an inert gas with a desiccant.[10][12] It is recommended to use the activated PEG immediately.[10][12]
Protocol 2: Conjugation of Activated PEG to Amine-Containing Proteins
This protocol provides a general procedure for labeling proteins with the prepared PEG-NHS ester.
Materials:
-
Activated N-(propanoic acid)-N-bis(m-PEG12)-NHS ester (from Protocol 1)
-
Protein to be PEGylated
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[10]
-
Anhydrous DMSO or DMF for dissolving the PEG-NHS ester[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[1][12]
-
Desalting columns or dialysis cassettes for purification[10]
Procedure:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of the protein in an amine-free buffer.[13] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[10][12]
-
PEG-NHS Ester Solution: Immediately before use, dissolve the activated PEG-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.[13] Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.[10][12]
-
Conjugation: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10][13] The optimal reaction time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer to react with any unreacted PEG-NHS ester.
-
Purification: Remove the excess, unreacted PEG-NHS ester and byproducts by dialysis or using a desalting column.[10] The PEGylated protein can be further purified using size exclusion or ion-exchange chromatography.
-
Storage: Store the purified PEGylated protein under the same conditions that are optimal for the non-PEGylated protein.[10]
Protocol 3: Conjugation of Activated PEG to Amine-Containing Small Molecules
This protocol outlines the procedure for conjugating the activated PEG-NHS ester to small molecules bearing a primary amine.
Materials:
-
Activated N-(propanoic acid)-N-bis(m-PEG12)-NHS ester (from Protocol 1)
-
Amine-containing small molecule
-
Anhydrous organic solvent (e.g., DMF, DMSO, DCM, THF)[10][12]
-
Base (optional, e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
-
Magnetic stirrer and stir bar
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Dissolution: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
-
Reagent Addition: Under continuous stirring, add the activated PEG-NHS ester to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG-NHS to the amine-containing molecule is typically used.[10][12] If necessary, a non-nucleophilic base like TEA or DIPEA can be added.
-
Reaction: Stir the reaction mixture at room temperature for 3-24 hours.[10][12] Monitor the reaction progress by TLC or LC-MS.
-
Purification: Once the reaction is complete, the final product can be isolated and purified by conventional organic synthesis workup procedures, such as column chromatography.[10][12]
Experimental Workflow and Logic
The following diagram illustrates the overall workflow from reagent preparation to the final purified conjugate.
Caption: General experimental workflow for PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. precisepeg.com [precisepeg.com]
- 4. NHS ester PEG, PEGylation Products - Biopharma PEG [biochempeg.com]
- 5. idosi.org [idosi.org]
- 6. broadpharm.com [broadpharm.com]
- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: N-(propanoic acid)-N-bis(m-PEG12) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(propanoic acid)-N-bis(m-PEG12) is a bifunctional polyethylene (B3416737) glycol (PEG) linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for cancer research and drug development. PROTACs are novel therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression. This document provides detailed application notes and experimental protocols for the use of N-(propanoic acid)-N-bis(m-PEG12) in the development of PROTACs and functionalized nanoparticles for cancer therapy.
The structure of N-(propanoic acid)-N-bis(m-PEG12) features a central nitrogen atom linked to a propanoic acid group and two methoxy-terminated PEG12 chains. This design offers a reactive carboxylic acid handle for conjugation to a ligand targeting a protein of interest (POI), while the PEG chains enhance solubility and provide a flexible spacer to connect to an E3 ligase-binding ligand.
I. Application in PROTAC Synthesis
The primary application of N-(propanoic acid)-N-bis(m-PEG12) is as a linker in the modular synthesis of PROTACs. The linker's length and composition are critical for the efficacy of the resulting PROTAC, as it dictates the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Data Presentation: Efficacy of PROTACs with PEG Linkers
While specific data for PROTACs utilizing N-(propanoic acid)-N-bis(m-PEG12) is not extensively available in public literature, the following tables summarize the performance of PROTACs employing other PEG linkers for the degradation of key cancer targets, such as the Epidermal Growth Factor Receptor (EGFR) and Bromodomain and extraterminal domain (BET) proteins. This data serves as a reference for the expected efficacy when designing PROTACs with similar PEG-based linkers.
Table 1: Performance of an EGFR-Targeting PROTAC with a PEG Linker
| Compound ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| Compound 13 | EGFRdel19 | HCC-827 | 3.57 | 91 | 6 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Table 2: Performance of BRD4-Targeting PROTACs with PEG Linkers
| Compound ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 96 | SMARCA2/4 | VHL | MV-4-11 | 250/300 | 65/70 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using N-(propanoic acid)-N-bis(m-PEG12)
This protocol outlines a general two-step procedure for synthesizing a PROTAC using N-(propanoic acid)-N-bis(m-PEG12) to link a target protein ligand (e.g., an EGFR inhibitor with a free amine group) and an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon).
Materials:
-
N-(propanoic acid)-N-bis(m-PEG12)
-
Target protein ligand with a primary or secondary amine
-
E3 ligase ligand with a suitable functional group for conjugation (e.g., a hydroxyl group)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1 eq.) and the amine-containing target protein ligand (1 eq.) in anhydrous DMF.
-
Add DCC (1.1 eq.) and DMAP (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Coupling to the E3 Ligase Ligand:
-
Once the first step is complete, add the E3 ligase ligand (1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for another 12-24 hours.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure PROTAC.
-
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., HCC-827 for EGFR)
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 value.
-
II. Application in Functionalized Nanoparticle Development
The propanoic acid group of N-(propanoic acid)-N-bis(m-PEG12) can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) for targeted drug delivery in cancer therapy. The PEG chains provide a hydrophilic shield, which can help to increase the circulation half-life of the nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.
Experimental Protocols
Protocol 3: Functionalization of Nanoparticles with N-(propanoic acid)-N-bis(m-PEG12)
This protocol describes the surface modification of pre-formed nanoparticles containing a reactive amine group with N-(propanoic acid)-N-bis(m-PEG12).
Materials:
-
Amine-functionalized nanoparticles
-
N-(propanoic acid)-N-bis(m-PEG12)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Dialysis membrane or centrifugal filter units for purification
Procedure:
-
Activation of N-(propanoic acid)-N-bis(m-PEG12):
-
Dissolve N-(propanoic acid)-N-bis(m-PEG12) in activation buffer.
-
Add EDC (5 eq.) and NHS (5 eq.) to the solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the coupling buffer.
-
Add the activated N-(propanoic acid)-N-bis(m-PEG12) solution to the nanoparticle suspension.
-
React for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by dialysis against PBS or by using centrifugal filter units.
-
Protocol 4: Characterization of Functionalized Nanoparticles
This protocol outlines key characterization techniques to confirm the successful functionalization of nanoparticles.
Techniques:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected after PEGylation.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present on the nanoparticle surface and confirm the presence of the PEG linker.
-
Quantification of Surface PEG: Use a colorimetric assay (e.g., barium iodide method) or NMR to quantify the amount of PEG conjugated to the nanoparticle surface.
III. Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways relevant to the application of N-(propanoic acid)-N-bis(m-PEG12) in cancer research.
Caption: Mechanism of action of a PROTAC molecule.
Caption: Simplified EGFR signaling pathway in cancer.
Experimental Workflows
Caption: General workflow for PROTAC synthesis.
Caption: Workflow for nanoparticle functionalization.
Application Notes and Protocols for Bioconjugation using N-(propanoic acid)-N-bis(m-PEG12)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(propanoic acid)-N-bis(m-PEG12) is a hydrophilic, bifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The unique branched structure with two m-PEG12 arms enhances the solubility and pharmacokinetic properties of the resulting PROTAC. The terminal propanoic acid moiety provides a versatile handle for conjugation to an amine-containing molecule, typically a ligand for the target protein or the E3 ligase, through a stable amide bond.
This document provides detailed protocols and technical information for the effective use of N-(propanoic acid)-N-bis(m-PEG12) in bioconjugation applications, primarily focusing on the synthesis of PROTACs.
Physicochemical and Technical Data
A summary of the key properties of N-(propanoic acid)-N-bis(m-PEG12) is presented in the table below.
| Property | Value |
| Molecular Formula | C₅₃H₁₀₇NO₂₆ |
| Molecular Weight | 1174.4 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM) |
| Purity | Typically >95% |
| Reactive Group | Carboxylic Acid (-COOH) |
| Reactivity | Forms a stable amide bond with primary and secondary amines |
Application: PROTAC Synthesis
The primary application of N-(propanoic acid)-N-bis(m-PEG12) is as a linker in the construction of PROTACs. The synthesis involves the sequential or convergent coupling of three components: a ligand for the target protein (containing an amine), the N-(propanoic acid)-N-bis(m-PEG12) linker, and a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands).
The general workflow for synthesizing a PROTAC using this linker is depicted below.
Caption: General workflow for the synthesis of a PROTAC molecule.
Experimental Protocols
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the general procedure for conjugating N-(propanoic acid)-N-bis(m-PEG12) to an amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
N-(propanoic acid)-N-bis(m-PEG12)
-
Amine-containing molecule (e.g., target protein ligand with a primary amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4 for biomolecules, or an organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) for small molecules in organic solvents)
-
Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve N-(propanoic acid)-N-bis(m-PEG12) in the chosen anhydrous solvent to a final concentration of 10-50 mM.
-
Dissolve the amine-containing molecule in the same solvent or a compatible buffer.
-
-
Activation of Carboxylic Acid:
-
To the solution of N-(propanoic acid)-N-bis(m-PEG12), add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester intermediate.
-
-
Conjugation Reaction:
-
Add the amine-containing molecule to the activated linker solution. A 1:1 to 1.2:1 molar ratio of the amine to the linker is recommended.
-
If the reaction is performed in an organic solvent with the amine salt, add 2-3 equivalents of an organic base (e.g., DIPEA) to neutralize the salt and facilitate the reaction.
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench any unreacted NHS esters by adding a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM or Tris buffer). Let it stir for an additional 30 minutes.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method. For small molecule PROTACs, reverse-phase HPLC or flash chromatography are commonly used. For protein bioconjugates, size-exclusion chromatography or affinity chromatography may be more suitable.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using techniques such as LC-MS and NMR.
-
Quantitative Data (Representative):
While specific yields depend on the substrates, the following table provides representative data for carbodiimide-mediated coupling reactions.
| Parameter | Typical Range |
| Reaction Time | 2 - 24 hours |
| Stoichiometry (Linker:Amine) | 1:1 to 1:1.2 |
| Stoichiometry (Linker:EDC:NHS) | 1:1.5:1.2 |
| Typical Yield | 40 - 80% |
Protocol 2: In Vitro Protein Degradation Assay
This protocol outlines a general method to evaluate the efficacy of a synthesized PROTAC in inducing the degradation of a target protein in a cell-based assay.
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
Negative control (e.g., a molecule where the E3 ligase ligand is inactive)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies for Western blotting (primary antibody against the target protein, primary antibody against a loading control like GAPDH or β-actin, and a secondary antibody)
-
Reagents for Western blotting or another protein quantification method (e.g., ELISA, mass spectrometry)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC and the negative control in cell culture media.
-
Treat the cells with varying concentrations of the PROTAC, negative control, and vehicle control. Incubate for a desired period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Analysis of Protein Levels:
-
Analyze the levels of the target protein and a loading control by Western blotting.
-
Alternatively, use a more quantitative method like an ELISA or targeted mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the signal from the alternative quantification method.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation percentage).
-
Signaling Pathway: The Ubiquitin-Proteasome System
The PROTACs synthesized using N-(propanoic acid)-N-bis(m-PEG12) function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the key steps in this pathway.
Caption: Mechanism of PROTAC-induced protein degradation.
Application Notes and Protocols for N-(propanoic acid)-N-bis(m-PEG12) in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(propanoic acid)-N-bis(m-PEG12), a bifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of targeted therapeutic drugs, particularly Proteolysis Targeting Chimeras (PROTACs). The information provided is intended to guide researchers in the strategic application of this linker and to offer standardized protocols for the synthesis and evaluation of the resulting drug candidates.
Introduction to N-(propanoic acid)-N-bis(m-PEG12)
N-(propanoic acid)-N-bis(m-PEG12) is a discrete PEG (dPEG) linker featuring a terminal carboxylic acid and two methoxy-terminated PEG12 arms. This structure offers a unique combination of properties beneficial for drug development. The carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as ligands for target proteins or E3 ubiquitin ligases. The branched PEG chains enhance the solubility and bioavailability of the resulting conjugate, a critical aspect for many small molecule drugs.[1][][3] The defined length of the PEG chains ensures batch-to-batch consistency, a crucial factor for reproducible pharmacological activity.
Key Features and Advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chains can significantly improve the solubility of hydrophobic drug molecules in aqueous environments.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic agents by reducing renal clearance and protecting against enzymatic degradation.
-
Biocompatibility and Low Immunogenicity: PEG is known for its low toxicity and minimal immunogenic potential.
-
Bifunctional Nature: The terminal carboxylic acid allows for straightforward conjugation to one component of a bifunctional molecule, while the overall structure serves as a flexible spacer.
Application in PROTAC Development
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[4][5][6] They consist of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.[4][5][6]
The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][][9] N-(propanoic acid)-N-bis(m-PEG12) is a valuable tool in the PROTAC developer's arsenal, offering a flexible and solubilizing linker.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Data Presentation
Table 1: Physicochemical Properties of PROTACs
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker | Molecular Weight ( g/mol ) | Calculated logP | Aqueous Solubility (µM) |
| PROTAC-X-PEG12 | Inhibitor-A | Pomalidomide | N-(propanoic acid)-N-bis(m-PEG12) | Value | Value | Value |
| PROTAC-Y-PEG12 | Inhibitor-B | VHL-1 | N-(propanoic acid)-N-bis(m-PEG12) | Value | Value | Value |
Table 2: In Vitro Degradation Efficacy
| PROTAC ID | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (h) |
| PROTAC-X-PEG12 | Cancer Cell Line A | Kinase X | Value | Value | 24 |
| PROTAC-Y-PEG12 | Cancer Cell Line B | Protein Y | Value | Value | 24 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)
| PROTAC ID | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| PROTAC-X-PEG12 | IV | 1 | Value | Value | Value | Value |
| PROTAC-X-PEG12 | PO | 10 | Value | Value | Value | Value |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs utilizing N-(propanoic acid)-N-bis(m-PEG12). These should be adapted and optimized for specific target and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of an amine-containing target protein ligand to N-(propanoic acid)-N-bis(m-PEG12), followed by conjugation to an amine-containing E3 ligase ligand.
Caption: Workflow for PROTAC synthesis via amide coupling.
Materials:
-
N-(propanoic acid)-N-bis(m-PEG12)
-
Amine-functionalized target protein ligand
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
HPLC for purification
Procedure:
-
Activation of N-(propanoic acid)-N-bis(m-PEG12):
-
Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2 eq).
-
Stir at room temperature for 15 minutes.
-
-
Conjugation to Target Ligand:
-
Add the amine-functionalized target protein ligand (1 eq) to the activated linker solution.
-
Stir at room temperature for 12-24 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, purify the intermediate conjugate by preparative HPLC.
-
-
Conjugation to E3 Ligase Ligand:
-
Activate the carboxylic acid of the purified intermediate using HATU and DIPEA as described in step 1.
-
Add the amine-functionalized E3 ligase ligand (1 eq).
-
Stir at room temperature for 12-24 hours.
-
Monitor reaction progress by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is for assessing the in-cell efficacy of the synthesized PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (Dimethyl sulfoxide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The next day, treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values.
Conclusion
N-(propanoic acid)-N-bis(m-PEG12) is a versatile and valuable linker for the development of targeted therapies, especially in the rapidly advancing field of PROTACs. Its ability to enhance solubility and provide a flexible spacer of a defined length makes it an attractive choice for researchers aiming to optimize the drug-like properties of their bifunctional molecules. The provided protocols offer a foundational framework for the synthesis and evaluation of novel drug candidates utilizing this linker. As with any drug development program, optimization of the linker length and attachment points is crucial for achieving the desired therapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of N-(propanoic acid)-N-bis(m-PEG12) Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(propanoic acid)-N-bis(m-PEG12) conjugates. The information provided aims to address common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is N-(propanoic acid)-N-bis(m-PEG12) and why is it used?
N-(propanoic acid)-N-bis(m-PEG12) is a branched polyethylene (B3416737) glycol (PEG) based linker.[1][2][3] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The key features of this linker are a terminal carboxylic acid and two m-PEG12 arms. The carboxylic acid allows for conjugation to primary amine groups on a target molecule, while the hydrophilic PEG chains are incorporated to increase the aqueous solubility of the final conjugate.[4]
Q2: My N-(propanoic acid)-N-bis(m-PEG12) conjugate has poor aqueous solubility. Why is this happening?
While the PEG linker is designed to enhance solubility, the overall solubility of the conjugate is also heavily influenced by the properties of the molecule it is attached to.[] PROTACs, for example, are often large and lipophilic molecules, which inherently have low aqueous solubility.[6] If your conjugated molecule is highly hydrophobic, the addition of the PEG linker may not be sufficient to render the entire conjugate readily soluble in aqueous buffers.
Q3: How does pH affect the solubility of my conjugate?
The N-(propanoic acid)-N-bis(m-PEG12) linker contains a terminal carboxylic acid. The charge of this group is pH-dependent. At pH values above the pKa of the carboxylic acid (typically around 4-5), it will be deprotonated and negatively charged, which can increase its interaction with water and improve solubility. At pH values below the pKa, the carboxylic acid will be protonated and neutral, which may reduce the conjugate's solubility. Therefore, working with buffers at neutral or slightly basic pH is generally recommended to maximize solubility.[7][8]
Q4: Can I use co-solvents to improve the solubility of my conjugate?
Yes, using co-solvents is a common and effective strategy.[9] Organic solvents that are miscible with water, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycol 400 (PEG 400), can help to dissolve hydrophobic compounds.[9][10][11] It is common practice to prepare a concentrated stock solution of the conjugate in a pure organic solvent like DMSO and then dilute it into the aqueous experimental buffer. However, it is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Q5: Are there other formulation strategies to improve the solubility and delivery of these conjugates?
For challenging conjugates, especially in the context of in vivo studies, more advanced formulation strategies can be employed. These include the use of amorphous solid dispersions (ASDs), where the conjugate is dispersed within a polymer matrix, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions.[12][13][14] These approaches can significantly enhance the dissolution and bioavailability of poorly soluble compounds.[13]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues with N-(propanoic acid)-N-bis(m-PEG12) conjugates.
Problem: Precipitate forms when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility of the conjugate. | 1. Decrease the final concentration: The conjugate may be exceeding its solubility limit in the final buffer. Try preparing a more dilute solution. 2. Increase the co-solvent concentration: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution may help. Be mindful of the tolerance of your assay to the co-solvent. 3. Change the co-solvent: Some conjugates may be more soluble in other co-solvents. Consider trying DMF, ethanol, or PEG 400. |
| pH of the aqueous buffer is too low. | 1. Increase the buffer pH: The carboxylic acid on the PEG linker is more likely to be charged and contribute to solubility at a higher pH. Try using a buffer with a pH of 7.4 or higher.[7][8] |
| Buffer composition is not optimal. | 1. Test different buffer systems: The type of buffer salts can influence solubility. Try different common biological buffers like PBS, HEPES, or Tris at the same pH. |
| Slow dissolution kinetics. | 1. Use sonication or vortexing: Gently sonicate or vortex the solution after dilution to aid in the dissolution process. 2. Allow for longer equilibration: Let the solution sit for a longer period at room temperature or 37°C (if temperature-stable) to allow for complete dissolution. |
Problem: The conjugate appears to be "oiling out" or forming a film instead of dissolving.
| Potential Cause | Troubleshooting Steps |
| High hydrophobicity of the conjugate. | 1. Employ surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to emulsify and solubilize highly hydrophobic compounds. Start with concentrations in the range of 0.01-0.1%. |
| Aggregation of the conjugate. | 1. Incorporate solubilizing excipients: Certain excipients, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their solubility and preventing aggregation. |
Experimental Protocols
Protocol 1: General Solubilization Protocol for N-(propanoic acid)-N-bis(m-PEG12) Conjugates
This protocol provides a general starting point for solubilizing a new N-(propanoic acid)-N-bis(m-PEG12) conjugate for in vitro experiments. Optimization will likely be required.
Materials:
-
N-(propanoic acid)-N-bis(m-PEG12) conjugate (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of the lyophilized conjugate.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the conjugate is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
-
Dilution into Aqueous Buffer:
-
To prepare a working solution, perform a serial dilution of the DMSO stock solution into your desired aqueous buffer.
-
It is recommended to add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing and minimize immediate precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤1%).
-
-
Final Preparation:
-
After dilution, vortex the working solution for an additional 30 seconds.
-
If any visible precipitate is present, you can try gently sonicating the solution for 5-10 minutes.
-
Before use, visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to filter it through a 0.22 µm syringe filter, although this may reduce the concentration of the dissolved conjugate.
-
Protocol 2: Method for Determining the Aqueous Solubility of a Conjugate
This protocol describes a shake-flask method to estimate the equilibrium aqueous solubility of your conjugate.
Materials:
-
N-(propanoic acid)-N-bis(m-PEG12) conjugate
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Microcentrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid conjugate to a known volume of the aqueous buffer in a microcentrifuge tube or vial. The goal is to have undissolved solid remaining after equilibration.
-
Tightly cap the tubes/vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for 24-48 hours.
-
After equilibration, centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the conjugate in the filtered supernatant using a validated analytical method. This concentration represents the equilibrium solubility of the conjugate in that buffer.
Visualizations
Caption: A flowchart for troubleshooting precipitation issues with N-(propanoic acid)-N-bis(m-PEG12) conjugates.
Caption: Diagram illustrating how the hydrophilic PEG linker enhances the solubility of a hydrophobic conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of PROTAC Linker Length with PEG Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of linker length for Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC, and why is its length so critical for inducing protein degradation?
A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The PEG linker connects the ligand that binds to the target protein (the "warhead") to the ligand that recruits the E3 ligase (the "anchor").[4][5][]
The length of the PEG linker is a critical parameter because it dictates the spatial arrangement and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[2][7]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][8][9]
-
If the linker is too long, it may lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination.[2][5][9]
Therefore, optimizing the linker length is a crucial step to ensure the formation of a stable and productive ternary complex for efficient protein degradation.[1][5]
Q2: We are not observing any degradation of our target protein with our synthesized PROTAC variants. What are the possible reasons for this lack of activity?
Several factors could contribute to a lack of target protein degradation. Here is a troubleshooting guide to help you identify the potential issue:
-
Suboptimal Linker Length: The selected PEG linker lengths may be outside the optimal range for forming a productive ternary complex. It is advisable to synthesize a broader range of linker lengths to identify the "sweet spot" for your specific target and E3 ligase pair.[1][10]
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, which are influenced by the linker, might be preventing it from efficiently crossing the cell membrane.[1][11][12] PEG linkers, while often improving solubility, can sometimes hinder passive cell permeability due to their hydrophilicity.[3][12]
-
Inefficient Ternary Complex Formation: Even with good binary binding to both the target protein and the E3 ligase, the linker may not be facilitating the formation of a stable ternary complex.[8][12]
-
Experimental Issues: It is important to ensure the integrity of your experimental setup, including the health of your cell line, the quality of your antibodies for western blotting, and the accuracy of your compound concentrations.[1]
Q3: How does the "hook effect" impact the interpretation of my results, and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][8] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes (PROTAC-target and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][8][13] This can limit the therapeutic window of your PROTAC.[8]
To mitigate the hook effect:
-
Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[8]
-
Enhance Ternary Complex Cooperativity: A linker that promotes strong positive cooperativity in ternary complex formation can help to lessen the hook effect.[12]
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on PROTAC Efficacy for Various Targets
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG/Alkyl | 16 | 26,000 (IC50) | N/A | [11][14] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 | 96 | [11] |
| p38α | VHL | N/A | 15-17 | N/A | N/A | [2] |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | PEG | 1-2 PEG units showed reduced potency | >5,000 | N/A | [11] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Values are cell-line dependent and should be considered illustrative.[2][15]
Key Experimental Protocols
1. General Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a common method for synthesizing PROTACs by coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.[4]
Step 1: Amide Coupling
-
Dissolve the carboxylic acid-functionalized component (e.g., warhead-COOH) (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.[4]
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.[4]
-
Add the amine-functionalized PEG linker with a protected terminal amine (e.g., Amine-PEGn-Boc) (1.1 eq) to the reaction mixture.[4]
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.[4]
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography.[4]
Step 2: Deprotection of the Linker
-
Dissolve the product from Step 1 in DCM.[4]
-
Add TFA (typically 20-50% v/v) at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[4]
Step 3: Final Amide Coupling
-
Dissolve the deprotected intermediate and the final carboxylic acid-functionalized component (e.g., E3 ligase ligand-COOH) in anhydrous DMF.[4]
-
Add a coupling reagent and base as in Step 1.[4]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.[4]
-
Upon completion, perform an aqueous workup and purify the final PROTAC by flash column chromatography or preparative HPLC.[4]
2. Western Blot Analysis for Protein Degradation
This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8][16]
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis: Wash cells with cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.[8][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.[16]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis, followed by transfer to a PVDF or nitrocellulose membrane.[8][16]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, as well as a primary antibody for a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies.[8]
-
Detection and Analysis: Visualize the protein bands using an appropriate detection method and quantify the band intensities. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[17]
3. Cell Viability Assay (e.g., MTS Assay)
This assay is used to assess the cytotoxic effects of the PROTACs.[1]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified duration (e.g., 72 hours).[1]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[1]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC linker length optimization.
Caption: Troubleshooting flowchart for low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
N-(propanoic acid)-N-bis(m-PEG12) stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of N-(propanoic acid)-N-bis(m-PEG12), a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide includes frequently asked questions (FAQs), troubleshooting advice, and general experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-(propanoic acid)-N-bis(m-PEG12)?
A1: For optimal stability, N-(propanoic acid)-N-bis(m-PEG12) should be stored under the following conditions:
| Form | Storage Temperature | Expected Shelf Life |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Note: The provided shelf life is a general guideline. For critical applications, it is recommended to qualify the material periodically.
Q2: How should I handle the compound upon receipt?
A2: N-(propanoic acid)-N-bis(m-PEG12) is typically shipped at room temperature or on blue ice. Upon receipt, it is recommended to store it at -20°C for long-term storage. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
Q3: What solvents are compatible with N-(propanoic acid)-N-bis(m-PEG12)?
A3: N-(propanoic acid)-N-bis(m-PEG12) is generally soluble in aqueous solutions, as well as common organic solvents such as DMSO, DMF, and DCM. The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chains enhances its solubility in aqueous media.
Q4: What are the primary factors that can cause degradation of N-(propanoic acid)-N-bis(m-PEG12)?
A4: The stability of PEG-containing molecules like N-(propanoic acid)-N-bis(m-PEG12) can be influenced by several factors:
-
Oxidation: The polyether backbone of PEG is susceptible to oxidative degradation, which can be accelerated by exposure to oxygen, transition metals, and light.
-
Hydrolysis: While the ether linkages in the PEG chain are generally stable to hydrolysis, the propanoic acid functional group can participate in reactions, and extreme pH conditions can affect overall stability.
-
Temperature: Elevated temperatures can accelerate both oxidative and hydrolytic degradation pathways.
-
Light: Exposure to UV light can promote the formation of reactive oxygen species, leading to oxidative degradation.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability and handling of N-(propanoic acid)-N-bis(m-PEG12) during its use in PROTAC synthesis and cellular assays.
| Issue | Potential Cause Related to Linker | Recommended Action |
| Low PROTAC Synthesis Yield | Degradation of the carboxylic acid functional group on the linker. | - Use freshly prepared or properly stored linker. - Ensure anhydrous reaction conditions for coupling reactions. - Perform a quality control check (e.g., NMR, MS) on the linker before use. |
| Inconsistent PROTAC Activity in Assays | Degradation of the PROTAC due to linker instability in the assay buffer or cell culture medium. | - Prepare fresh dilutions of the PROTAC for each experiment. - Minimize freeze-thaw cycles of stock solutions. - Evaluate the stability of the PROTAC in your specific assay buffer over the time course of the experiment. |
| Poor PROTAC Solubility | Aggregation or precipitation of the PROTAC, potentially influenced by the linker's properties. | - While the PEG linker enhances solubility, suboptimal buffer conditions (pH, ionic strength) can still lead to issues. - Consider sonicating the solution or gently warming it to aid dissolution. |
| High Background Signal in Assays | Presence of impurities from linker degradation. | - Purify the synthesized PROTAC using appropriate chromatographic techniques (e.g., HPLC) to remove any degradation products. - Use high-purity linker for synthesis. |
Experimental Protocols
Below are general protocols for assessing the stability of N-(propanoic acid)-N-bis(m-PEG12) and PROTACs derived from it.
Protocol 1: General Hydrolytic Stability Assessment
-
Buffer Preparation: Prepare a set of buffers with different pH values (e.g., pH 4, 7.4, 9).
-
Sample Preparation: Dissolve N-(propanoic acid)-N-bis(m-PEG12) in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS, or Charged Aerosol Detector) to monitor the appearance of degradation products and the decrease in the parent compound.
Protocol 2: General Thermal Stability Assessment
-
Sample Preparation: Prepare a solution of N-(propanoic acid)-N-bis(m-PEG12) in a relevant solvent (e.g., DMSO or an aqueous buffer).
-
Incubation: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time Points: Collect samples at defined intervals.
-
Analysis: Use HPLC or Mass Spectrometry (MS) to quantify the remaining intact compound.
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.
Caption: Recommended storage conditions for N-(propanoic acid)-N-bis(m-PEG12).
Caption: Troubleshooting workflow for low PROTAC activity.
Caption: General workflow for stability assessment experiments.
How to avoid side reactions with N-(propanoic acid)-N-bis(m-PEG12)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions during experiments with N-(propanoic acid)-N-bis(m-PEG12).
Frequently Asked Questions (FAQs)
Q1: What is N-(propanoic acid)-N-bis(m-PEG12) and what is its primary application?
N-(propanoic acid)-N-bis(m-PEG12) is a polyethylene (B3416737) glycol (PEG)-based linker molecule.[1][2][3][4][5][6] It features a terminal carboxylic acid group that can be activated to form covalent bonds with other molecules, typically those containing primary amine groups. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3][4][5][6]
Q2: What is the most common method to activate the carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12) for conjugation?
The most common method for activating the carboxylic acid group is through the use of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] This two-step process first forms an active O-acylisourea intermediate with EDC, which then reacts with NHS to form a more stable, amine-reactive NHS ester.[7] This NHS ester can then efficiently react with primary amines to form a stable amide bond.[7]
Q3: What are the primary side reactions to be aware of during conjugation?
The main side reactions include:
-
Hydrolysis of the NHS ester: The activated NHS ester can react with water, leading to the regeneration of the original carboxylic acid and rendering the linker inactive for conjugation. This reaction is highly dependent on pH.
-
Formation of N-acylurea: The O-acylisourea intermediate formed by EDC can rearrange into a stable and unreactive N-acylurea byproduct, which reduces the yield of the desired conjugate.[8]
-
Reaction with other nucleophiles: Besides primary amines, the activated linker can react with other nucleophilic residues on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, especially at higher pH values.[9]
Q4: How does pH affect the conjugation reaction?
The pH is a critical parameter. The activation of the carboxylic acid with EDC is most efficient in an acidic environment (pH 4.5-6.0).[7] However, the subsequent reaction of the NHS ester with a primary amine is favored at a neutral to slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.[10] Running the reaction at a suboptimal pH can significantly increase the rate of side reactions, particularly hydrolysis of the NHS ester at high pH.[11]
Troubleshooting Guides
Issue 1: Low Conjugation Yield
Possible Causes:
-
Hydrolysis of Activated Linker: The NHS ester intermediate is susceptible to hydrolysis, which increases with pH and time.
-
Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.
-
Suboptimal pH: The pH of the reaction buffer may not be optimal for both the activation and coupling steps.
-
N-acylurea Formation: A significant portion of the activated intermediate may be converting to the unreactive N-acylurea byproduct.[8]
-
Insufficient Reagent Concentration: The molar ratio of the activating agents (EDC/NHS) to the linker may be too low.
Solutions:
-
Control pH: Perform a two-step reaction. First, activate the N-(propanoic acid)-N-bis(m-PEG12) with EDC and NHS in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, add the amine-containing molecule and adjust the pH to 7.2-8.0 for the coupling step.
-
Use Fresh Reagents: Prepare EDC and NHS solutions immediately before use. Store stock powders in a desiccator at -20°C.
-
Optimize Reagent Ratios: Increase the molar excess of EDC and NHS to drive the reaction towards the formation of the NHS ester. A typical starting point is a 1.5 to 5-fold molar excess of EDC and NHS over the carboxylic acid.
-
Minimize Reaction Time: Once the NHS ester is formed, proceed with the addition of the amine-containing molecule as soon as possible to minimize hydrolysis.
-
Work at Lower Temperatures: Performing the reaction at 4°C can help to reduce the rate of hydrolysis of the NHS ester.[12]
Issue 2: Presence of Undesired Byproducts
Possible Causes:
-
N-acylurea Formation: This is a common byproduct in carbodiimide chemistry.[8]
-
Multiple Conjugation Sites: If the target molecule has multiple primary amines, the linker may attach at various locations, leading to a heterogeneous product.
-
Reaction with Other Nucleophiles: At higher pH, the activated linker can react with other nucleophilic groups like hydroxyls on serine, threonine, or tyrosine residues.[9]
Solutions:
-
Addition of NHS: The use of NHS or Sulfo-NHS significantly reduces the formation of N-acylurea by converting the O-acylisourea intermediate to a more stable NHS ester.[8]
-
Control Stoichiometry: To favor mono-conjugation, use a limited molar ratio of the activated linker to the target molecule.
-
Optimize pH: Maintain the pH of the coupling reaction between 7.2 and 8.0 to favor reaction with primary amines over other nucleophiles.
-
Purification: Utilize purification techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC to separate the desired conjugate from byproducts and unreacted materials.
Data Presentation
The efficiency of the conjugation reaction is highly dependent on various factors. The following tables provide illustrative quantitative data based on general principles of EDC/NHS chemistry.
Table 1: Illustrative Half-life of NHS Esters at Various pH Values
This table demonstrates the significant impact of pH on the stability of the activated NHS ester. As the pH increases, the rate of hydrolysis accelerates, reducing the time the activated linker is available for the desired conjugation reaction.[11][13]
| pH | Temperature (°C) | Illustrative Half-life of NHS Ester (minutes) |
| 7.0 | 25 | ~240-300 |
| 8.0 | 25 | ~30-60 |
| 8.5 | 25 | ~10-20 |
| 9.0 | 25 | <10 |
Table 2: Illustrative Effect of Reagent Concentration on N-acylurea Formation
This table illustrates how the concentration of the carboxylic acid can influence the yield of the desired product versus the N-acylurea byproduct in a carbodiimide-fueled reaction.[12][14]
| Carboxylic Acid Concentration (mM) | EDC Concentration (mM) | Illustrative Effective Yield (%) | Illustrative N-acylurea Yield (%) |
| 50 | 50 | 55 | 43 |
| 100 | 50 | 60 | 38 |
| 200 | 50 | 64 | 33 |
| 300 | 50 | 66 | 30 |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation to a Primary Amine
This protocol describes a general method for conjugating N-(propanoic acid)-N-bis(m-PEG12) to a molecule containing a primary amine (e.g., a protein or a small molecule ligand).
Materials:
-
N-(propanoic acid)-N-bis(m-PEG12)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Dissolve N-(propanoic acid)-N-bis(m-PEG12) in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of N-(propanoic acid)-N-bis(m-PEG12):
-
In a reaction tube, mix N-(propanoic acid)-N-bis(m-PEG12) with a 1.5 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust the pH with a small amount of a suitable base.
-
Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by desalting, dialysis, or chromatography (e.g., size-exclusion or reversed-phase HPLC).
-
Visualizations
Caption: A typical experimental workflow for the two-step EDC/NHS conjugation of N-(propanoic acid)-N-bis(m-PEG12).
Caption: Signaling pathway diagram illustrating the desired reaction and major side reactions in EDC/NHS chemistry.
Caption: A logical troubleshooting guide for addressing low yield in conjugation reactions.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Acid | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(Propanoic acid)-N-bis(m-PEG12) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of N-(propanoic acid)-N-bis(m-PEG12) Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-(propanoic acid)-N-bis(m-PEG12) reaction products. This bifunctional linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of N-(propanoic acid)-N-bis(m-PEG12) and its downstream products?
A1: Common impurities include unreacted starting materials such as m-PEG12-amine, reagents used for the propanoic acid addition, and side products from the reaction. In subsequent reactions where the carboxylic acid is activated (e.g., with EDC/NHS) to form an amide bond, impurities can include the unreacted activated linker, hydrolysis products of the activated linker, and excess coupling reagents.[4][5][6] When used in PROTAC synthesis, unreacted warheads or E3 ligase ligands will also be present.[][8]
Q2: Which purification techniques are most suitable for a small bifunctional PEG linker like N-(propanoic acid)-N-bis(m-PEG12)?
A2: Due to its relatively low molecular weight (1174.4 g/mol ), size-based purification methods need to be carefully selected.[9]
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the desired product from smaller molecule impurities and larger aggregated species.[10][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers high-resolution separation based on hydrophobicity and is well-suited for purifying small molecules like this linker.
-
Dialysis: While useful for removing very small impurities from larger PEGylated proteins, traditional dialysis membranes may not be suitable for retaining a molecule of this size. Ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane (e.g., <1 kDa) may be an alternative for concentrating the product and removing very small molecule contaminants.[12][13]
-
Ion-Exchange Chromatography (IEX): The terminal carboxylic acid provides a handle for anion-exchange chromatography, which can be effective for separating the product from neutral or positively charged impurities.[]
Q3: How can I monitor the purity of my N-(propanoic acid)-N-bis(m-PEG12) product?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Both SEC and RP-HPLC can be used to assess purity.[14][15] Due to the lack of a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred over UV detection.[16][17]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can confirm the molecular weight of the desired product.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the final product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Product | Non-specific binding to the purification matrix: The PEG chains can sometimes interact with the stationary phase. | For SEC: Ensure the column is well-equilibrated. Consider using a different column matrix. For IEX: Optimize the salt concentration and pH of the elution buffer. A gradient elution may improve recovery.[12] For RP-HPLC: Modify the mobile phase composition (e.g., change the organic solvent or additive). |
| Product precipitation on the column: The solubility of the product may be an issue in the chosen mobile phase. | Check the solubility of your product in the purification buffers. Adjusting pH or adding a small amount of a co-solvent might be necessary.[12] | |
| Presence of Unreacted m-PEG12 | Inefficient purification: The separation method may not have sufficient resolution to separate the product from the starting material. | For SEC: Use a column with a smaller pore size or a longer column to enhance resolution. A slower flow rate can also improve separation.[13] For RP-HPLC: Optimize the gradient to achieve better separation between the more polar starting material and the product. |
| Product Appears as a Broad Peak in Chromatography | Heterogeneity of the PEG linker: Polydispersity in the starting m-PEG12 raw material can lead to a mixture of final products with slightly different molecular weights. | Use a monodisperse m-PEG12 starting material for the synthesis to ensure a homogeneous final product.[19] |
| On-column aggregation: The product may be aggregating during the purification process. | For SEC: Reduce the sample concentration and flow rate. Modify the mobile phase by adjusting the ionic strength or pH.[13] | |
| Hydrolysis of Activated Linker during Purification | Instability of the activated ester (e.g., NHS ester) in aqueous buffers: Activated esters are susceptible to hydrolysis. | If purifying an activated form of the linker, use anhydrous solvents for as long as possible and work quickly. Consider performing the purification at a lower temperature. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection and Equilibration:
-
Choose an SEC column with a fractionation range suitable for molecules around 1 kDa.
-
Equilibrate the column with at least two column volumes of a suitable mobile phase (e.g., phosphate-buffered saline, ammonium (B1175870) acetate (B1210297) buffer) at a consistent flow rate.[17]
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution using a suitable detector (e.g., CAD, ELSD, or RI).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the desired product.
-
Analyze the collected fractions for purity using an appropriate analytical method (e.g., analytical HPLC, MS).
-
Pool the pure fractions and remove the solvent (e.g., by lyophilization or evaporation).
-
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
-
Column and Mobile Phase Selection:
-
Select a C8 or C18 column suitable for the separation of small polar molecules.
-
Prepare a mobile phase system, typically consisting of an aqueous solvent (A) (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (B) (e.g., acetonitrile (B52724) or methanol).
-
-
Gradient Optimization:
-
Develop a linear gradient from a low to a high percentage of solvent B to elute the product. A shallow gradient often provides better resolution.
-
-
Sample Preparation:
-
Dissolve the crude product in a solvent compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography and Fraction Collection:
-
Inject the sample and run the optimized gradient.
-
Monitor the elution and collect fractions corresponding to the product peak.
-
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions.
-
Pool the pure fractions and remove the organic solvent and acid additive, typically by lyophilization.
-
Visualizations
Caption: A general workflow for the purification and analysis of N-(propanoic acid)-N-bis(m-PEG12).
Caption: A decision-making workflow for troubleshooting impure product fractions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(Propanoic acid)-N-bis(m-PEG12) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. N-(Propanoic acid)-N-bis(m-PEG12) | TargetMol [targetmol.com]
- 4. cenmed.com [cenmed.com]
- 5. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 6. m-PEG12-amine, 1977493-48-3 | BroadPharm [broadpharm.com]
- 8. Protac linker | Sigma-Aldrich [sigmaaldrich.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. What are PEG Linkers? | BroadPharm [broadpharm.com]
N-(propanoic acid)-N-bis(m-PEG12) degradation pathways and prevention
Welcome to the technical support center for N-(propanoic acid)-N-bis(m-PEG12). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation of this branched PEG linker, commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-(propanoic acid)-N-bis(m-PEG12)?
A1: The degradation of N-(propanoic acid)-N-bis(m-PEG12) is primarily attributed to two main pathways:
-
Oxidative degradation of the polyethylene (B3416737) glycol (PEG) ether backbone. This process can be initiated by factors such as exposure to air (oxygen), transition metal ions, and elevated temperatures.[1][2] The ether linkages within the PEG chain can be targets for oxidative metabolism, particularly by cytochrome P450 enzymes in biological systems, leading to O-dealkylation reactions.[3]
-
Hydrolysis of the terminal propanoic acid group or any other hydrolytically labile bonds that may be introduced during its conjugation to other molecules. The rate of hydrolysis is often dependent on pH and temperature.[4][5][6]
Q2: What are the likely degradation products of N-(propanoic acid)-N-bis(m-PEG12)?
A2: Oxidative degradation of the PEG backbone can result in a variety of products, including formaldehyde, formic acid, acetaldehyde, and other aldehydes and carboxylic acids.[7] Mass spectrometry analysis of oxidatively degraded PEG has shown the formation of a series of cleavage products containing aldehyde and carboxylic acid salt functionalities.[8][9] Hydrolysis of the propanoic acid moiety would yield the parent N-bis(m-PEG12) amine and propanoic acid.
Q3: How can I prevent the degradation of N-(propanoic acid)-N-bis(m-PEG12) during storage and experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, typically -20°C for long-term storage, to minimize exposure to oxygen and moisture.[10]
-
Handling: When preparing solutions, use degassed solvents and handle the compound quickly to minimize air exposure. For weighing and dispensing, it is advisable to allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Experimental Conditions:
-
pH Control: Maintain an appropriate pH for your experiments. Hydrolysis of ester linkages, which may be formed when conjugating this linker, is pH-dependent.[4][5]
-
Avoid Oxidizing Agents: Minimize the presence of transition metals and other oxidizing agents in your reaction mixtures.
-
Antioxidants: In some applications, the addition of antioxidants may be considered to suppress oxidative degradation, although this should be evaluated for compatibility with your specific experimental setup.
-
Q4: What is the impact of the branched structure on the stability of this PEG linker?
A4: The branched structure of N-(propanoic acid)-N-bis(m-PEG12) may offer some advantages in terms of stability and performance in drug delivery applications. Branched PEGs have been shown to potentially evade the accelerated blood clearance (ABC) phenomenon that can be observed with linear PEG-modified nanocarriers.[11] This is attributed to their potentially lower antigenicity.[11] However, the fundamental susceptibility of the PEG ether linkages to oxidative degradation remains.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity or inconsistent results in biological assays. | Degradation of the PROTAC linker, leading to inactive species. | 1. Confirm Compound Integrity: Analyze a fresh sample and a sample from the experiment by LC-MS to check for the presence of the intact molecule and any degradation products. 2. Review Storage and Handling: Ensure proper storage conditions (inert atmosphere, low temperature) and handling procedures were followed. 3. Assess Experimental Conditions: Evaluate the pH, temperature, and presence of potential oxidizing agents in your assay buffers and media. |
| Unexpected peaks observed during LC-MS analysis of a reaction mixture containing the linker. | Formation of degradation products due to oxidative or hydrolytic stress. | 1. Characterize Degradation Products: Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to identify the mass and fragmentation pattern of the unknown peaks. This can help elucidate the degradation pathway.[3][7] 2. Perform Forced Degradation Studies: Subject the linker to controlled stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products and confirm their retention times and mass spectra.[1][12][13] |
| Poor solubility or aggregation of the final PROTAC molecule. | While PEG linkers generally improve solubility, extensive degradation or improper conjugation can lead to changes in physicochemical properties. | 1. Verify Conjugation: Confirm the successful conjugation of the linker to your target-binding and E3 ligase-binding moieties using analytical techniques like LC-MS and NMR. 2. Optimize Linker Length and Composition: If degradation is ruled out, consider that the overall properties of the PROTAC may require a different linker. In some cases, replacing a portion of the flexible PEG chain with more rigid structures like piperazine (B1678402) or piperidine (B6355638) has been shown to improve properties.[3] |
Data Summary
Table 1: Factors Influencing the Degradation of N-(propanoic acid)-N-bis(m-PEG12)
| Factor | Effect on Degradation | Prevention/Mitigation Strategies |
| Oxygen | Promotes oxidative degradation of the PEG ether backbone.[1] | Store and handle under an inert atmosphere (argon, nitrogen). Use degassed solvents.[10] |
| pH | Can catalyze the hydrolysis of the terminal carboxylic acid group or ester linkages formed during conjugation.[4][5] | Maintain optimal pH in solutions and buffers. Perform stability studies across a relevant pH range. |
| Temperature | Higher temperatures can accelerate both oxidative and hydrolytic degradation.[1] | Store at recommended low temperatures (-20°C). Avoid unnecessary exposure to high temperatures during experiments. |
| Transition Metal Ions | Can catalyze oxidative degradation. | Use high-purity reagents and chelating agents if necessary and compatible with the experimental setup. |
| Light | Can potentially induce photo-oxidative degradation. | Protect solutions from light, especially during long-term storage or experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline for conducting forced degradation studies to identify potential degradation products of N-(propanoic acid)-N-bis(m-PEG12) or its conjugates.
-
Preparation of Stock Solution: Prepare a stock solution of the test article (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[12][13]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.[12][13]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Incubate at room temperature for 24 hours.[12][13]
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At various time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating LC-MS method to separate and identify the parent compound and any degradation products.
-
Protocol 2: LC-MS Method for Degradation Analysis
This is a starting point for developing an LC-MS method to analyze the degradation of N-(propanoic acid)-N-bis(m-PEG12). Optimization will be required.
-
Chromatographic System: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution analysis).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan a mass range appropriate for the parent compound and its expected degradation products.
Visualizations
Caption: Primary degradation pathways of N-(propanoic acid)-N-bis(m-PEG12).
Caption: A logical workflow for troubleshooting suspected degradation issues.
References
- 1. Protein Forced Degradation Studies [intertek.com]
- 2. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic degradation of PEG-based thiol-norbornene hydrogels enables multi-modal controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDF.js viewer [pdf4pro.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing N-(propanoic acid)-N-bis(m-PEG12) Bioconjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation with N-(propanoic acid)-N-bis(m-PEG12).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and recommended solutions.
Issue 1: Low or No PEGylation Yield
Question: We are observing a very low yield of our PEGylated product. What are the potential causes and how can we improve the efficiency?
Answer:
Low PEGylation yield is a common issue that can stem from several factors related to the reaction conditions and reagent stability.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Activation of Carboxylic Acid | The terminal propanoic acid of N-(propanoic acid)-N-bis(m-PEG12) requires activation to react with primary amines on the target molecule. This is typically achieved using carbodiimide (B86325) chemistry, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS ester.[2][3] Ensure that the EDC and NHS are fresh and have been stored under anhydrous conditions to maintain their reactivity. |
| Hydrolysis of Activated NHS Ester | The NHS ester is susceptible to hydrolysis, which competes with the aminolysis reaction.[2][4] The rate of hydrolysis increases significantly with higher pH and temperature.[4] It is crucial to use the activated PEG reagent immediately after preparation. If possible, prepare stock solutions in a dry, aprotic solvent like DMSO or DMF and add it to the aqueous reaction buffer right before starting the conjugation.[1][4] |
| Suboptimal Reaction pH | The reaction between an NHS ester and a primary amine is highly pH-dependent.[5][6] The optimal pH range is typically between 7.2 and 8.5.[2][4] At a lower pH, the primary amines are protonated and thus less nucleophilic, leading to a slower reaction rate.[6] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, reducing the amount of reagent available for conjugation.[4][6] It is recommended to perform the reaction in a buffer with a pH around 8.3-8.5 for optimal results, but this may need to be adjusted based on the stability of the protein.[5] |
| Inaccessible Target Functional Groups | The primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on the target biomolecule may be sterically hindered or buried within the protein's structure, making them inaccessible to the activated PEG reagent.[1] |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[2][5] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2][7] |
Issue 2: Protein Aggregation or Precipitation During or After Conjugation
Question: We are observing significant aggregation and precipitation of our protein upon addition of the activated PEG linker. What is causing this and how can we prevent it?
Answer:
Protein aggregation is a frequent challenge in bioconjugation and can be caused by several factors, including the properties of the PEG linker and the reaction conditions.[7][8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrophobicity of the Linker | Although PEG is hydrophilic, the overall construct of the activated linker might have hydrophobic characteristics that can lead to aggregation when conjugated to the protein surface.[8] |
| High Molar Excess of Reagent | A large excess of the PEGylating reagent can lead to over-labeling of the protein surface, which can alter its isoelectric point and increase its hydrophobicity, promoting aggregation.[7][8] It is advisable to perform a titration experiment to determine the optimal molar ratio of the PEG reagent to the protein.[7] |
| Protein Instability at Reaction pH | While a slightly alkaline pH is optimal for the NHS ester reaction, some proteins may be unstable and prone to aggregation at these pH values.[7][9] If aggregation is observed, try performing the conjugation at a lower pH (e.g., 7.2-7.5), although this may require a longer reaction time.[7] |
| High Protein Concentration | Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[8] If aggregation is an issue, try reducing the protein concentration in the reaction mixture.[8] |
| Use of Organic Co-solvents | If the activated PEG reagent is dissolved in an organic solvent like DMSO or DMF, the final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically <10%) to avoid protein denaturation and aggregation.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for N-(propanoic acid)-N-bis(m-PEG12) bioconjugation?
A1: The recommended buffers are amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5.[2][7] A common choice is 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines like Tris, as they will compete with the target molecule for the activated PEG linker.[5]
Q2: How can I control the degree of PEGylation?
A2: The degree of PEGylation can be controlled by several factors:
-
Molar Ratio: Varying the molar ratio of the activated PEG reagent to the target biomolecule is the most direct way to control the extent of modification.[12] Start with a lower molar excess and gradually increase it to achieve the desired degree of PEGylation.
-
Reaction Time: Shorter reaction times will generally result in a lower degree of PEGylation.
-
pH: Performing the reaction at a lower pH (e.g., 7.2) will slow down the reaction rate and can lead to more selective modification of the more reactive amine groups, such as the N-terminus.[13]
-
Protein Concentration: Higher protein concentrations can favor multi-PEGylation.[8]
Q3: How can I confirm that my protein is successfully PEGylated and determine the efficiency?
A3: Several analytical techniques can be used to characterize the PEGylated product:
-
SDS-PAGE: This is a simple and common method to get a first indication of successful PEGylation. The PEGylated protein will have a higher apparent molecular weight and will migrate slower on the gel compared to the unmodified protein.[1]
-
HPLC: Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) can be used to separate the PEGylated protein from the unreacted protein and free PEG. SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[12][14]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can provide the most accurate determination of the molecular weight of the conjugate, allowing for the precise calculation of the number of attached PEG molecules.[15]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the protein, which will increase upon PEGylation.[14] This technique is also useful for detecting aggregation.[8]
Q4: What is the stability of the activated N-(propanoic acid)-N-bis(m-PEG12) (as an NHS ester) in aqueous solution?
A4: The stability of NHS esters is highly dependent on pH and temperature.[4] Hydrolysis is the main competing reaction.[2] The half-life of an NHS ester can range from hours at pH 7 and 0°C to just a few minutes at pH 8.6 and higher temperatures.[2][4] It is therefore critical to use the activated PEG reagent immediately after preparation.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[2] |
| 7.0 | Room Temperature | ~1 hour |
| 8.0 | 4 | 1 hour[4] |
| 8.6 | 4 | 10 minutes[2][4] |
Q5: Can I lose the biological activity of my protein after PEGylation?
A5: Yes, a loss of biological activity is a potential risk of PEGylation.[1] This can occur if the PEG molecule is attached at or near the protein's active site or binding interface, causing steric hindrance.[1][16] To mitigate this, you can try:
-
Site-Specific Conjugation: If possible, use a strategy that targets a specific site away from the active region.
-
Protecting the Active Site: During the conjugation reaction, you can add a substrate or a competitive inhibitor to protect the active site.[1]
-
Varying the Degree of PEGylation: A lower degree of PEGylation may be less likely to interfere with the protein's function.
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of N-(propanoic acid)-N-bis(m-PEG12) to a Protein
This protocol describes the activation of the terminal carboxylic acid of N-(propanoic acid)-N-bis(m-PEG12) using EDC/NHS chemistry, followed by conjugation to a protein containing primary amines.
Materials:
-
N-(propanoic acid)-N-bis(m-PEG12)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Step 1: Activation of N-(propanoic acid)-N-bis(m-PEG12)
-
Dissolve N-(propanoic acid)-N-bis(m-PEG12) in anhydrous DMSO to a desired concentration (e.g., 100 mM).
-
In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the PEG linker is recommended.
-
Add the EDC/NHS solution to the PEG linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation to the Protein
-
Immediately after activation, add the activated PEG-NHS ester solution to the protein solution in the Conjugation Buffer. The molar ratio of the activated PEG to the protein should be optimized for the specific application (a starting point could be a 10-20 fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Step 3: Purification
-
Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Materials:
-
Unmodified protein (control)
-
PEGylated protein
-
SDS-PAGE gels
-
Running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare samples of the unmodified and PEGylated protein at the same concentration in loading buffer.
-
Load the samples and molecular weight standards onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Visualize the bands. The PEGylated protein should appear as a band (or a smear due to heterogeneity) with a higher apparent molecular weight compared to the unmodified protein.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
Validation & Comparative
A Comparative Guide to N-(propanoic acid)-N-bis(m-PEG12) and Other PEG Linkers in Drug Development
In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of therapeutic efficacy and safety. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides a detailed comparison of N-(propanoic acid)-N-bis(m-PEG12), a branched PEG linker, with other commonly used PEG linkers, supported by experimental data and detailed methodologies.
Structural Overview: Branched vs. Linear Architectures
PEG linkers are broadly categorized into linear and branched structures. Linear PEG linkers consist of a single, straight chain of repeating ethylene (B1197577) glycol units.[] In contrast, branched PEG linkers, such as N-(propanoic acid)-N-bis(m-PEG12), feature multiple PEG chains extending from a central core.[] This fundamental structural difference significantly influences the properties of the resulting conjugate.
N-(propanoic acid)-N-bis(m-PEG12) is a heterobifunctional linker characterized by a terminal carboxylic acid group and two methoxy-terminated PEG12 chains.[] The carboxylic acid allows for covalent attachment to amine groups on antibodies or other molecules, while the branched PEG structure provides a distinct three-dimensional architecture.
Caption: A simplified representation of linear and branched PEG linker architectures.
Performance Comparison in Antibody-Drug Conjugates (ADCs)
The architecture of the PEG linker plays a pivotal role in the performance of ADCs, impacting their stability, pharmacokinetics, and in vitro cytotoxicity.
Physicochemical Stability and Aggregation
A major challenge in ADC development is the propensity of hydrophobic drug-linker payloads to induce aggregation of the antibody, which can lead to reduced efficacy and potential immunogenicity.[2] The hydrophilic nature of PEG linkers helps to mitigate this issue.[3] Branched PEG linkers, like N-(propanoic acid)-N-bis(m-PEG12), can offer superior shielding of the hydrophobic payload due to their three-dimensional structure, which can be particularly advantageous for ADCs with a high drug-to-antibody ratio (DAR).[2][3]
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is a critical factor in its therapeutic window. A study comparing a branched PEG linker with two 12-unit PEG chains (P-(PEG12)2), a close structural analog to N-(propanoic acid)-N-bis(m-PEG12), with a linear 24-unit PEG linker (L-PEG24) in a trastuzumab-DM1 conjugate at a DAR of 8, revealed significant differences in their PK profiles. The ADC with the branched P-(PEG12)2 linker demonstrated a significantly slower clearance rate and an almost 3-fold higher area under the curve (AUC) compared to the ADC with the linear L-PEG24 linker.[3][4] This suggests that the branched architecture more effectively shields the hydrophobic payload, leading to improved pharmacokinetics.[3][5][6]
Table 1: Comparison of Pharmacokinetic Parameters for ADCs with Branched vs. Linear PEG Linkers
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg·day/mL) | Reference |
| Branched (P-(PEG12)2) | Low | ~1051 | [3][4] |
| Linear (L-PEG24) | High | ~360 | [3][4] |
In Vitro Cytotoxicity
The impact of the PEG linker on the in vitro cytotoxicity of an ADC can vary depending on the specific antibody, payload, and cell line. In some cases, the inclusion of PEG linkers has shown no significant effect on potency.[3] However, in other studies, longer PEG chains have led to a reduction in in vitro cytotoxicity. For instance, compared to a conjugate with no PEG linker, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively.[3] This highlights the importance of empirical testing to determine the optimal linker for a given ADC.
Application in PROTACs
N-(propanoic acid)-N-bis(m-PEG12) is also utilized as a linker in the development of PROTACs.[7][8] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting an E3 ubiquitin ligase. The linker in a PROTAC is not merely a spacer; its length, flexibility, and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9]
PEG linkers are commonly incorporated into PROTAC design to enhance aqueous solubility and cell permeability.[10][11] The branched structure of N-(propanoic acid)-N-bis(m-PEG12) may offer advantages in orienting the two ligands for optimal ternary complex formation. However, the optimal linker design is highly dependent on the specific target and E3 ligase pair, and empirical optimization is crucial. Studies have shown that linkers that are too short can cause steric hindrance, while excessively long and flexible linkers can lead to reduced efficacy.[9] The impact of branched PEG linkers on PROTAC cell permeability is an active area of research, with some studies suggesting that the ability of the linker to allow the PROTAC to adopt folded conformations can enhance permeability.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of PEG linkers. Below are summaries of key experimental methodologies.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
This method is used to separate and quantify soluble aggregates in ADC preparations.[13][14]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., Agilent AdvanceBio SEC 300Å).[15]
-
Mobile Phase: A buffer that minimizes secondary interactions between the ADC and the stationary phase, such as a phosphate (B84403) buffer with an appropriate salt concentration.[14] For hydrophobic ADCs, the addition of a small amount of organic solvent like isopropanol (B130326) or acetonitrile (B52724) may be necessary to prevent peak tailing.[14][15]
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject a defined amount of the ADC sample.
-
Elute the sample isocratically.
-
Monitor the eluate using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments to determine their relative abundance.[15]
-
Caption: A schematic of the experimental workflow for ADC aggregation analysis using SEC.
In Vivo Pharmacokinetic Study in Mice
This protocol is designed to determine the pharmacokinetic parameters of an ADC.[16][17]
-
Animal Model: Female BALB/c mice are commonly used.
-
Procedure:
-
Administer the ADC to the mice via intravenous (IV) injection at a specified dose.
-
Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[16]
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Plot the plasma concentration versus time and use pharmacokinetic software to calculate parameters such as clearance, half-life, and AUC.[3]
-
Caption: A flowchart illustrating the key steps in an in vivo pharmacokinetic study of an ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[18][19]
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)[19]
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.[19]
-
Treat the cells with serial dilutions of the ADC and control antibody.[19]
-
Incubate for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[18]
-
Add the solubilization solution to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Conclusion
The choice of a PEG linker is a critical decision in the design of ADCs and PROTACs. N-(propanoic acid)-N-bis(m-PEG12), with its branched architecture, offers potential advantages in terms of improved pharmacokinetic profiles and enhanced shielding of hydrophobic payloads, particularly for highly loaded ADCs. However, the optimal linker strategy is highly context-dependent, and factors such as the specific drug, target, and desired therapeutic outcome must be carefully considered. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different PEG linkers to enable the rational design of more effective and safer bioconjugate therapeutics.
References
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-(Propanoic acid)-N-bis(m-PEG12) - Immunomart [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Validating Protein Degradation with N-(propanoic acid)-N-bis(m-PEG12) Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
This guide provides an objective comparison of PROTACs featuring flexible polyethylene (B3416737) glycol (PEG) linkers, such as N-(propanoic acid)-N-bis(m-PEG12), with other common linker alternatives.[2][3][4] The comparison is supported by experimental data to aid in the rational design and validation of next-generation protein degraders.
Comparison of PROTAC Linker Types
PROTAC linkers are broadly categorized into flexible and rigid types. The choice of linker is a critical determinant of PROTAC success, impacting solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1][5]
Flexible Linkers like alkyl and PEG chains are the most commonly used in PROTAC design.[1]
-
PEG Linkers : Composed of repeating ethylene (B1197577) glycol units, these linkers are hydrophilic, which can significantly improve the solubility and cell permeability of the PROTAC molecule.[1][6] Approximately 54% of reported PROTACs utilize PEG linkers.[1] The N-(propanoic acid)-N-bis(m-PEG12) is a modern example of this class, offering a long, flexible, and hydrophilic scaffold.
-
Alkyl Chains : These simple hydrocarbon chains provide high conformational flexibility but are generally hydrophobic, which can negatively impact the solubility of the final PROTAC molecule.[1][6]
Rigid Linkers often incorporate cyclic structures (e.g., piperazine, piperidine) to introduce conformational constraints. This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][6]
| Linker Type | Composition | Key Characteristics | Advantages | Disadvantages |
| PEG (e.g., N-(propanoic acid)-N-bis(m-PEG12)) | Repeating ethylene glycol units | Flexible, Hydrophilic | Improved solubility, Enhanced cell permeability, Biocompatible[1][6] | May have reduced metabolic stability in vivo[6] |
| Alkyl | Saturated hydrocarbon chains | Flexible, Hydrophobic | Synthetically accessible, High degree of flexibility[1] | Poor aqueous solubility, May decrease cell uptake[6] |
| Rigid | Cyclic or aromatic structures | Conformationally constrained | Can enhance potency and metabolic stability, Pre-organizes bioactive conformation[1] | More complex synthesis, Less conformational freedom |
Quantitative Performance Comparison of Linkers
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[1] Lower DC50 and higher Dmax values indicate a more effective degrader.
The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths.
Table 1: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation
This table illustrates how changing the linker from a PEG-based to an alkyl-based one can impact degradation potency, even when the target and E3 ligase ligands remain the same.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | PEG | 13 | 3 | >95 | [7] |
| Compound with C8 Alkyl Linker | Alkyl | 8 | 42.23 - 227.4 | Not specified | [8] |
| BETd24-6 | PEG | Not specified | ~30 | >95 | [7] |
Data compiled from studies on different BRD4-targeting PROTACs to illustrate linker effects.
Table 2: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
This dataset demonstrates that for a given PROTAC series, there is often an optimal linker length for maximal efficacy. A linker that is too short or too long can be suboptimal.[9]
| PROTAC Compound | Linker Type | Linker Length (atoms) | Degradation at 100 nM (%) | Reference |
| PROTAC 1 | PEG | 12 | 25 | [9] |
| PROTAC 2 | PEG | 16 | 95 | [9] |
| PROTAC 3 | PEG | 20 | 80 | [9] |
| PROTAC 4 | PEG | 24 | 25 | [9] |
Data adapted from a study by Cyrus et al. on ERα-targeting PROTACs in MCF7 cells.[9]
Key Validation Workflows and Signaling Pathways
Visualizing the mechanism of action and experimental procedures is essential for understanding and validating PROTAC performance.
Caption: General mechanism of action for a PROTAC degrader.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation and validation of PROTACs. Below is a detailed methodology for quantifying protein degradation.
Protocol: Western Blot for Determination of DC50 and Dmax
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Materials
-
Cell line expressing the protein of interest (POI)
-
PROTAC compound (e.g., with N-(propanoic acid)-N-bis(m-PEG12) linker) and vehicle control (e.g., DMSO)
-
Cell culture reagents and 6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
2. Procedure
-
Cell Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete growth medium.
-
Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.
-
-
Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and incubate with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Use a non-linear regression model (sigmoidal dose-response) to determine the DC50 and Dmax values.
-
Supporting Assays
-
Ubiquitination Assays : To confirm the mechanism of action, assays that detect the poly-ubiquitination of the target protein are crucial. These can be performed via immunoprecipitation of the target protein followed by a Western blot for ubiquitin, or by using specialized ELISA or AlphaLISA-based kits.
-
Ternary Complex Assays : Biophysical methods like NanoBRET™ can be used in live cells to quantify the formation of the ternary complex, providing insight into the direct engagement of the PROTAC with its targets.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. n-(propanoic acid)-n-bis(m-peg-12) — TargetMol Chemicals [targetmol.com]
- 4. N-(Propanoic acid)-N-bis(m-PEG12) - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. lifesensors.com [lifesensors.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Navigating the In Vivo and In Vitro Efficacy of PROTACs: A Comparative Analysis of Linker Chemistry
For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from a laboratory concept to a potential therapeutic is paved with rigorous evaluation of its performance both in controlled cellular environments (in vitro) and in complex biological systems (in vivo). A critical determinant of a PROTAC's success is its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting handle. This guide provides a comparative analysis of the in vivo and in vitro efficacy of PROTACs, with a focus on the influence of linker composition, by examining two well-characterized degraders: the BET-targeting PROTAC MZ1, which employs a flexible polyethylene (B3416737) glycol (PEG)-based linker, and the clinically advanced androgen receptor (AR) degrader ARV-110, which utilizes a more rigid linker structure.
The ideal PROTAC must not only effectively degrade its target protein within cancer cells but also exhibit favorable pharmacokinetic and pharmacodynamic properties in a whole organism. The linker, far from being a passive spacer, plays a pivotal role in dictating a PROTAC's solubility, cell permeability, metabolic stability, and its ability to promote a productive ternary complex formation between the target protein and the E3 ligase. Discrepancies between in vitro potency and in vivo efficacy often arise from linker-related issues, such as metabolic instability.
This guide will delve into the available data for MZ1 and ARV-110 to illustrate how linker design can impact the translation from benchtop to preclinical and clinical settings.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
Proteolysis Targeting Chimeras function by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The E3 ligase then polyubiquitinates the target protein, marking it for degradation by the 26S proteasome.
Case Study 1: MZ1 - A BET Degrader with a Flexible PEG Linker
MZ1 is a well-studied PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. Its linker is a flexible polyethylene glycol (PEG)-based chain.
In Vitro Efficacy of MZ1
In vitro, MZ1 demonstrates potent and selective degradation of BET proteins in various cancer cell lines. Key performance metrics include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.
| Cell Line | Target Protein | DC50 (nM) | IC50 (nM) |
| HeLa | BRD4 | ~10 | - |
| 22Rv1 | BRD4 | ~24 | ~39 |
| RS4;11 | BRD4 | ~1 | ~4.3 |
In Vivo Efficacy of MZ1
While potent in vitro, the translation of MZ1's efficacy in vivo has presented challenges, a common theme for early-generation PROTACs with flexible linkers. Issues such as metabolic instability of the linker can lead to reduced exposure and efficacy in animal models.
| Animal Model | Tumor Type | Dosing | Outcome |
| Mice with RS4;11 xenografts | Leukemia | 50 mg/kg, i.p., daily | Modest tumor growth inhibition |
Case Study 2: ARV-110 (Bavdegalutamide) - A Clinically Advanced AR Degrader
ARV-110 is a first-in-class oral PROTAC designed to target the androgen receptor (AR) for degradation by the E3 ligase cereblon (CRBN). It has shown promising results in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC). In contrast to the flexible linker of MZ1, ARV-110 is understood to possess a more rigid and metabolically stable linker.
In Vitro Efficacy of ARV-110
ARV-110 demonstrates potent and robust degradation of AR in various prostate cancer cell lines, including those with AR mutations that confer resistance to standard-of-care therapies.
| Cell Line | AR Status | DC50 (nM) |
| VCaP | Wild-type | ~1 |
| LNCaP | T878A mutant | ~1 |
| 22Rv1 | AR-V7 variant | ~1 |
In Vivo Efficacy of ARV-110
The improved linker design of ARV-110 contributes to its favorable pharmacokinetic profile and robust anti-tumor activity in preclinical models and in patients.
| Animal Model | Tumor Type | Dosing | Outcome |
| VCaP xenograft mice | Prostate Cancer | Oral, daily | Significant tumor growth inhibition and AR degradation (>90%)[1] |
| Enzalutamide-resistant VCaP xenograft mice | Prostate Cancer | Oral, daily | Significant tumor growth inhibition[1] |
Experimental Protocols
To ensure reproducibility and accurate comparison of data, detailed experimental methodologies are crucial. Below are outlines of key protocols used to evaluate PROTAC efficacy.
Western Blot for Protein Degradation
This assay is fundamental for quantifying the extent of target protein degradation.
References
A Comparative Guide to the Spectroscopic Analysis of N-(propanoic acid)-N-bis(m-PEG12) Conjugates and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic techniques used to characterize N-(propanoic acid)-N-bis(m-PEG12) conjugates, a trifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] While specific experimental spectra for this proprietary molecule are not publicly available, this document outlines the expected spectroscopic features based on the analysis of similar PEGylated structures. Furthermore, it details the experimental protocols for the key analytical methods and compares the target molecule with potential alternatives, offering a framework for the selection and characterization of linkers in drug development.
Spectroscopic Characterization: A Comparative Overview
The structural integrity, purity, and identity of N-(propanoic acid)-N-bis(m-PEG12) conjugates and similar PEG-based linkers are primarily determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information.
Table 1: Comparison of Spectroscopic Data for Trifunctional PEG Linkers
| Spectroscopic Technique | N-(propanoic acid)-N-bis(m-PEG12) (Predicted) | Alternative 1: Amine-PEG-COOH (Representative) | Alternative 2: Azide-PEG-Alkyne (Representative) |
| ¹H NMR | ~3.64 ppm: Strong, broad singlet (PEG backbone -O-CH₂-CH₂-O-).[5][6] ~2.5-2.8 ppm: Multiplets (CH₂ protons of the propanoic acid moiety). ~3.4-3.7 ppm: Multiplets (CH₂ groups adjacent to the nitrogen and ether linkages). | ~3.64 ppm: Strong, broad singlet (PEG backbone). ~2.9-3.2 ppm: Triplet (CH₂ adjacent to amine). ~2.4-2.6 ppm: Triplet (CH₂ adjacent to carboxyl). | ~3.64 ppm: Strong, broad singlet (PEG backbone). ~3.4 ppm: Triplet (CH₂ adjacent to azide). ~2.4 ppm: Triplet (CH₂ adjacent to alkyne). ~2.0 ppm: Singlet (alkynyl proton). |
| ¹³C NMR | ~70.5 ppm: Major peak for the PEG backbone carbons. ~50-60 ppm: Carbons adjacent to the nitrogen atom. ~30-40 ppm: Carbons of the propanoic acid moiety. ~170-180 ppm: Carboxyl carbon. | ~70.5 ppm: Major peak for the PEG backbone. ~40 ppm: Carbon adjacent to amine. ~35 ppm: Carbon adjacent to carboxyl. ~175-185 ppm: Carboxyl carbon. | ~70.5 ppm: Major peak for the PEG backbone. ~50 ppm: Carbon adjacent to azide. ~70-80 ppm: Alkynyl carbons. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺: m/z 1175.4. Characteristic repeating units of 44.03 Da (C₂H₄O) may be observed in fragment ions.[7][8] | Dependent on PEG length. Will show a molecular ion peak corresponding to its specific mass. | Dependent on PEG length. Will show a molecular ion peak corresponding to its specific mass. |
| FTIR | ~1100 cm⁻¹: Strong C-O-C stretch (ether).[9] ~1730 cm⁻¹: C=O stretch (carboxylic acid). ~2870 cm⁻¹: C-H stretch (aliphatic). Broad ~3300-2500 cm⁻¹: O-H stretch (carboxylic acid). | ~1100 cm⁻¹: Strong C-O-C stretch. ~1720 cm⁻¹: C=O stretch. ~3300-3500 cm⁻¹: N-H stretch (amine). ~1560 cm⁻¹: N-H bend. | ~2100 cm⁻¹: Strong, sharp N₃ stretch (azide). ~3300 cm⁻¹: Sharp C≡C-H stretch (terminal alkyne). ~1100 cm⁻¹: Strong C-O-C stretch. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on established procedures for the analysis of PEGylated molecules and can be adapted for N-(propanoic acid)-N-bis(m-PEG12) conjugates and its alternatives.[5][7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure, identify functional groups, and assess the purity of the PEG linker.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the PEG conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the specific linker.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to the PEG backbone and the terminal functional groups.
-
Analyze the chemical shifts and multiplicities of the signals in both ¹H and ¹³C NMR spectra to confirm the connectivity of the atoms in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the PEG linker.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water or methanol/water, often with a small amount of formic acid to promote ionization.
-
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺.
-
For PEGylated compounds, the use of a charge-stripping agent like triethylamine (B128534) (TEA) added post-column can simplify the spectrum by reducing the number of charge states.[8]
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion.
-
Compare the experimentally determined mass with the calculated theoretical mass to confirm the elemental formula.
-
In case of polydisperse samples, the mass spectrum will show a distribution of peaks separated by the mass of the repeating monomer unit (44.03 Da for ethylene (B1197577) glycol).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For solid samples, the KBr pellet method can be used. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.
-
-
FTIR Acquisition:
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., C-O-C, C=O, O-H, N-H, N₃, C≡C-H).
-
The presence and position of these bands provide qualitative information about the molecular structure.
-
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the logical relationship for comparing PEG linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enovatia.com [enovatia.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized N-(propanoic acid)-N-bis(m-PEG12): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized linkers is a critical parameter in the development of Proteolysis Targeting Chimeras (PROTACs), as impurities can significantly impact the efficacy, safety, and reproducibility of these novel therapeutics. This guide provides a comparative assessment of the purity of N-(propanoic acid)-N-bis(m-PEG12), a commonly used polyethylene (B3416737) glycol (PEG)-based linker, against other classes of PROTAC linkers. The information presented is supported by representative experimental data and detailed analytical protocols to aid researchers in making informed decisions for their drug discovery programs.
Comparison of PROTAC Linker Purity
The purity of PROTAC linkers is typically expected to be high, often exceeding 95%, to ensure the quality and consistency of the final PROTAC molecule. The following table summarizes representative purity data for N-(propanoic acid)-N-bis(m-PEG12) and its alternatives, as determined by High-Performance Liquid Chromatography (HPLC), a standard method for purity assessment.
| Linker Type | Specific Example | Typical Purity (%) by HPLC | Common Impurities |
| PEG Linker | N-(propanoic acid)-N-bis(m-PEG12) | > 98% | Incomplete synthesis products (e.g., mono-PEGylated species), residual starting materials, and reagents. |
| Alkyl Linker | Alkane chain with terminal functional groups | > 97% | Isomers, byproducts from functional group transformations. |
| Rigid Linker | Piperazine or Phenyl-based linkers | > 95% | Stereoisomers, products of side reactions during ring formation or functionalization. |
| Clickable Linker | Azide or Alkyne-functionalized linkers | > 98% | Unreacted starting materials, catalyst residues. |
Experimental Protocols for Purity Assessment
Accurate determination of linker purity relies on robust analytical methodologies. Detailed below are standard protocols for the key techniques used in the characterization of PROTAC linkers.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of synthesized compounds by separating the main component from any impurities.
Protocol:
-
System: A standard HPLC system equipped with a UV detector is typically used. For non-UV active compounds like some PEG linkers, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is employed.[1][2]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Program: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95-100%) over 20-30 minutes to elute compounds with varying polarities.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is set at a wavelength appropriate for the chromophores in the molecule (e.g., 254 nm if aromatic rings are present). For compounds lacking a chromophore, ELSD or CAD provides universal detection.
-
Sample Preparation: Dissolve a small amount of the synthesized linker in a suitable solvent (e.g., acetonitrile or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized linker and can also be used for a quantitative purity assessment (qNMR).
Protocol:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the linker in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., dimethyl sulfone) for quantitative analysis.
-
Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative NMR (qNMR), ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis:
-
Structural Confirmation: Verify the presence of characteristic peaks and their splitting patterns, which correspond to the expected chemical structure of the linker.
-
Purity Assessment: Integrate the area of a characteristic peak of the linker and compare it to the integral of the known amount of the internal standard. This allows for the calculation of the absolute purity of the sample. The absence of significant unassignable peaks is also an indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal technique for identifying and characterizing impurities.
Protocol:
-
LC System: An HPLC or UPLC system is coupled to a mass spectrometer. The LC conditions are similar to those described in the HPLC protocol.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for ionizing the analytes. The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.
-
Ionization Mode: Positive or negative ion mode is selected based on the chemical nature of the linker and its expected ionization behavior.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity.
-
Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the expected molecular weight of the synthesized linker. The m/z values of minor peaks can be used to deduce the molecular formulas and potential structures of impurities, aiding in the understanding of side reactions and the optimization of the synthesis process.
Visualizing the Purity Assessment Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using Graphviz, illustrates the logical steps involved in the comprehensive purity assessment of a synthesized PROTAC linker.
References
Safety Operating Guide
Safe Disposal of N-(propanoic acid)-N-bis(m-PEG12): A Comprehensive Guide for Laboratory Professionals
Essential guidance for the proper disposal of N-(propanoic acid)-N-bis(m-PEG12), ensuring laboratory safety and environmental compliance.
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-(propanoic acid)-N-bis(m-PEG12) is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this PEGylated compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the N-(propanoic acid)-N-bis(m-PEG12) product in use. While this compound is not classified as hazardous waste, general safe laboratory practices should always be observed.
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Spill Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated, labeled container for chemical waste.
-
Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Protocol
The disposal of N-(propanoic acid)-N-bis(m-PEG12) should be conducted in accordance with institutional and local regulations for non-hazardous chemical waste.
-
Waste Segregation:
-
Do not mix N-(propanoic acid)-N-bis(m-PEG12) waste with incompatible materials. It is crucial to prevent accidental reactions.
-
Collect waste in a dedicated, clearly labeled container. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name: "N-(propanoic acid)-N-bis(m-PEG12)".
-
Include the approximate concentration and quantity of the waste.
-
Indicate that the waste is "non-hazardous".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Do not dispose of N-(propanoic acid)-N-bis(m-PEG12) down the drain or in regular solid waste. While some polyethylene glycols are biodegradable, it is best practice to avoid releasing laboratory chemicals into wastewater systems to prevent potential impacts on aquatic life and wastewater treatment processes.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅₃H₁₀₇NO₂₆ | Supplier Data |
| Molecular Weight | 1174.4 g/mol | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in DMSO and DMF | Supplier Data |
Experimental Workflow for Disposal
The logical flow for the proper disposal of N-(propanoic acid)-N-bis(m-PEG12) is outlined below. This workflow ensures that all safety and regulatory steps are followed.
Essential Safety and Operational Guidance for Handling N-(propanoic acid)-N-bis(m-PEG12)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N-(propanoic acid)-N-bis(m-PEG12), a key component in Proteolysis Targeting Chimera (PROTAC) research.
This document provides crucial safety and logistical information for the laboratory use of N-(propanoic acid)-N-bis(m-PEG12) (CAS No. 2353410-16-7). Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling N-(propanoic acid)-N-bis(m-PEG12), a robust PPE protocol is your first line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
Safe Handling and Operational Protocols
Proper handling techniques are critical to minimize risk and ensure the stability of the compound. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Experimental Workflow:
The following diagram outlines the standard operating procedure for working with N-(propanoic acid)-N-bis(m-PEG12) from receipt to disposal.
Storage and Disposal Plans
Correct storage is vital for maintaining the chemical's stability and efficacy. Similarly, proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
| Aspect | Guideline | Notes |
| Storage | Store in a tightly sealed container in a cool, dry place. | Refer to the Certificate of Analysis for specific temperature recommendations, as they may vary. |
| Disposal | Dispose of as hazardous chemical waste. | Do not dispose of in regular trash or down the drain. All contaminated materials (e.g., gloves, pipette tips) must also be treated as hazardous waste.[1] |
Disposal Protocol:
-
Segregation : Collect all waste contaminated with N-(propanoic acid)-N-bis(m-PEG12) in a designated, clearly labeled, and sealed container.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Institutional Procedures : Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed instructions.
By adhering to these safety protocols and operational plans, researchers can minimize risks and create a safe and efficient laboratory environment for the handling of N-(propanoic acid)-N-bis(m-PEG12).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
